Liarozole Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
145858-52-2 |
|---|---|
Molecular Formula |
C46H38Cl2N8O12 |
Molecular Weight |
965.7 g/mol |
IUPAC Name |
tris((E)-but-2-enedioic acid);bis(6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole) |
InChI |
InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
IDTXURCCJVODEQ-VQYXCCSOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
115575-11-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |
Origin of Product |
United States |
Foundational & Exploratory
Liarozole Fumarate: A Deep Dive into its Role in Cellular Differentiation and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole Fumarate, an imidazole-based compound, has emerged as a significant modulator of cellular processes, primarily through its potent inhibition of retinoic acid metabolism. This technical guide provides a comprehensive overview of Liarozole's mechanism of action and its subsequent effects on cell differentiation and proliferation. By functioning as a retinoic acid metabolism-blocking agent (RAMBA), Liarozole elevates intracellular concentrations of endogenous all-trans-retinoic acid (atRA), a key signaling molecule in numerous physiological and pathological processes.[1] This document collates quantitative data on its efficacy, details key experimental protocols for its study, and presents visual diagrams of its core signaling pathways and experimental workflows to facilitate further research and drug development.
Core Mechanism of Action: Inhibition of Retinoic Acid Catabolism
Liarozole's primary pharmacodynamic effect is the inhibition of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1).[1] These enzymes are responsible for the catabolism of all-trans-retinoic acid (atRA), a crucial step in maintaining atRA homeostasis.[1] By blocking the 4-hydroxylation of atRA, Liarozole prevents its inactivation, leading to an accumulation of endogenous atRA within cells and tissues.[2][3] This "retinoid-sparing" effect amplifies the natural signaling pathways of retinoic acid, which are integral to regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.
dot
Caption: Liarozole inhibits CYP26A1, leading to increased intracellular atRA and enhanced retinoid signaling.
Quantitative Data on Liarozole's Efficacy
The inhibitory and anti-proliferative effects of Liarozole have been quantified in numerous studies. The following tables summarize key data for easy comparison.
Table 1: Inhibitory Potency of Liarozole
| Enzyme/Process | System | IC50 | Reference |
| P450-mediated RA metabolism | Hamster liver microsomes | 2.2 µM | |
| 4-keto-RA metabolism | Hamster liver microsomes | 1.3 µM | |
| RA metabolism | Rat liver homogenates | 0.14 µM | |
| RA metabolism | Dunning R3327G prostate tumor homogenates | 0.26 µM | |
| RA metabolism | MCF-7 human breast cancer cells | 1.4 µM |
Table 2: Anti-proliferative and Pro-apoptotic Effects
| Cell Line | Cancer Type | Agent(s) | Observed Effect | Reference |
| MCF-7 | Breast Cancer | Liarozole (10⁻⁵ M) | 35% growth inhibition | |
| MCF-7 | Breast Cancer | Liarozole + all-trans-retinoic acid (tRA) | >10-fold enhancement of tRA's anti-proliferative effect | |
| DU145 | Prostate Cancer | Liarozole | Modest effect on cell growth alone | |
| DU145 | Prostate Cancer | Liarozole + Retinoic Acid | Significantly amplified pro-apoptotic actions of RA | |
| DU 145 | Prostate Cancer | Liarozole (1 µM) + 1,25-(OH)₂D₃ (10 nM) | 65% growth inhibition (synergistic effect) |
Table 3: Clinical Efficacy in Dermatological Conditions
| Condition | Study Design | Treatment | Duration | Key Outcome | Reference |
| Severe Psoriasis | Open-label | Oral Liarozole (75-150 mg b.i.d.) | 12 weeks | 77% decrease in PASI score | |
| Lamellar Ichthyosis | Phase II/III, placebo-controlled | Oral Liarozole (75 or 150 mg once daily) | 12 weeks | 41-50% responder rate vs. 11% for placebo | |
| Ichthyosis | Phase II/III, active-controlled | Oral Liarozole (150 mg daily) vs. Acitretin | 12 weeks | Equally effective as acitretin with a trend towards better tolerability |
Detailed Experimental Protocols
Retinoic Acid Metabolism Inhibition Assay
This assay determines the inhibitory potential of Liarozole on CYP26-mediated atRA catabolism.
Methodology:
-
Microsome Preparation: Isolate microsomal fractions from a relevant tissue source (e.g., hamster liver) or use recombinant human CYP26A1 expressed in an appropriate system.
-
Incubation: Pre-incubate the microsomal protein with varying concentrations of this compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of all-trans-retinoic acid (often radiolabeled, e.g., [³H]atRA, for ease of detection) and an NADPH-regenerating system.
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a cold organic solvent such as acetonitrile or methanol.
-
Metabolite Separation: Separate the parent atRA from its more polar, hydroxylated metabolites using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of metabolite formed using a radiodetector or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each Liarozole concentration and determine the IC50 value.
dot
Caption: Workflow for determining the IC50 of Liarozole on CYP26A1 activity.
Cell Proliferation (MTT) Assay for Synergy Assessment
This protocol is used to evaluate the anti-proliferative effects of Liarozole alone and in combination with other agents like retinoic acid.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Liarozole, the synergistic agent (e.g., tRA), and combinations of both. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 9 days), with media and drug changes every 2-3 days.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method.
Impact on Gene Expression and Cellular Differentiation
By increasing intracellular atRA, Liarozole influences the expression of a host of retinoid-regulated genes. The atRA binds to the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.
This can lead to:
-
Induction of Differentiation Markers: In lamellar ichthyosis, Liarozole treatment has been shown to increase the expression of keratin 4 (KRT4), a marker of epidermal differentiation.
-
Downregulation of Proliferation-Associated Genes: In melanoma cells, retinoic acid treatment, the effect of which is mimicked and enhanced by Liarozole, leads to decreased expression of genes involved in the cell cycle and DNA replication.
-
Modulation of Inflammatory Markers: Studies have shown that retinoid signaling can decrease the expression of pro-inflammatory cytokines like TNF-alpha.
Conclusion and Future Directions
This compound's well-defined mechanism as a RAMBA provides a strong rationale for its therapeutic application in diseases characterized by aberrant cell proliferation and differentiation. Its ability to enhance endogenous retinoid signaling has shown clinical promise in dermatology and oncology. Future research should continue to explore its synergistic potential with other anti-cancer agents and further elucidate the specific gene expression changes it induces in various cell types. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of Liarozole.
References
Liarozole Fumarate: A Technical Guide to its Potential in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole Fumarate, an imidazole-based compound, has emerged as a promising agent in the field of cancer chemoprevention. Its primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (atRA). By blocking the degradation of atRA, Liarozole effectively elevates endogenous levels of this potent signaling molecule, leading to the modulation of cellular differentiation, proliferation, and apoptosis. Furthermore, Liarozole exhibits a secondary activity as an aromatase inhibitor, contributing to its anti-cancer potential, especially in hormone-dependent malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's role in cancer chemoprevention, with a focus on its mechanism of action, quantitative experimental data, and detailed methodologies.
Mechanism of Action
Liarozole's anti-cancer properties stem from two primary mechanisms:
-
Retinoic Acid Metabolism Blocking Agent (RAMBA): Liarozole is a potent inhibitor of the CYP26 family of enzymes, which are crucial for the breakdown of atRA. This inhibition leads to an accumulation of endogenous atRA within tissues, thereby enhancing the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, regulating their transcription and influencing critical cellular processes like differentiation and apoptosis.
-
Aromatase Inhibition: Liarozole also functions as an inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens. This action is particularly relevant in the context of estrogen receptor-positive (ER+) breast cancer, where it can reduce the proliferative stimulus of estrogens.
Signaling Pathway of Liarozole's Action
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of Liarozole
| Target Enzyme | Experimental System | IC50 Value | Reference |
| CYP26A1 | Recombinant Human Enzyme | 3.26 µM | |
| Hamster Liver Microsomes | 2.2 µM | ||
| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |
| Aromatase (CYP19A1) | Not Specified | Potent Inhibitor | |
| 4-keto-RA Metabolism | Hamster Liver Microsomes | 1.3 µM |
Table 2: Preclinical Efficacy of Liarozole in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| MCF-7 | Breast Cancer | 10⁻⁵ M Liarozole | 35% inhibition of cell growth. | |
| 10⁻⁸ M atRA + 10⁻⁶ M Liarozole | >10-fold enhancement of atRA's antiproliferative effect. | |||
| 10⁻⁵ M Liarozole | Reduced polar metabolites of atRA by 87%. | |||
| DU145 | Prostate Cancer | Liarozole | Modest effect on cell growth alone. | |
| Liarozole + Retinoic Acid | Significantly amplified pro-apoptotic actions of RA. | |||
| Retinoic Acid | 18% growth inhibition. | |||
| 10T1/2 | Mouse Embryo Fibroblasts | 10⁻¹⁰ M atRA + 10⁻⁵ M Liarozole | 1000-fold potentiation of atRA's ability to inhibit neoplastic transformation. |
Table 3: In Vivo Efficacy of Liarozole
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| Ovariectomized Rats | Vaginal Keratinization Model | 5 mg/kg Liarozole (p.o.) | Increased vaginal atRA from 1.1 to 2.2 ng/200mg tissue. | |
| 20 mg/kg Liarozole (p.o.) | Increased vaginal atRA to 2.6 ng/200mg tissue. | |||
| Rats | Pharmacokinetic Study | 5 mg/kg Liarozole (p.o.) | Increased plasma atRA to 1.4 ng/mL (from <0.5 ng/mL). | |
| 20 mg/kg Liarozole (p.o.) | Increased plasma atRA to 2.9 ng/mL. | |||
| Dunning-G and MatLu Rat Models | Prostate Carcinoma | Liarozole | Reduced tumor growth. |
Table 4: Clinical Trial Data for Liarozole
| Cancer Type | Patient Population | Treatment Regimen | Key Findings | Reference |
| Metastatic Breast Cancer | Postmenopausal, ER-, Tamoxifen-refractory, or Chemotherapy-resistant | 150-300 mg Liarozole twice daily | Response rates: 25% in ER- and tamoxifen-refractory groups; 11% in chemotherapy-resistant group. 87% decrease in plasma estradiol levels after one month. | |
| Hormone-Refractory Prostate Cancer | Stage D | Dose escalation starting at 37.5 mg twice daily (MTD: 300 mg twice daily) | 4 patients had >50% decrease in PSA levels. 2 of 9 patients with measurable disease had partial responses. | |
| Progressive Prostate Cancer | Relapsed after androgen ablation | 150-300 mg Liarozole twice daily | Study 1: 50% of patients had ≥50% reduction in PSA. Study 2: 18% of patients had ≥50% reduction in PSA. | |
| Solid Tumors | General | 45 mg/m² all-trans RA +/- 75-300 mg Liarozole | 300 mg Liarozole partially reversed the decline in atRA plasma AUC after 28 days of continuous RA treatment (from 132 to 243 ng h/mL). |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology used for MCF-7 human breast cancer cells.
Objective: To assess the effect of Liarozole, alone or in combination with atRA, on the proliferation of cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
All-trans-retinoic acid (atRA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Liarozole, atRA, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 9 days, with medium changes on days 2, 5, and 7.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Experimental Workflow: In Vitro Cell Proliferation Assay
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a general guideline for assessing apoptosis in DU145 prostate cancer cells treated with Liarozole and atRA.
Objective: To quantify the induction of apoptosis.
Materials:
-
DU145 human prostate cancer cells
-
Culture medium
-
This compound
-
All-trans-retinoic acid (atRA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed DU145 cells and treat with Liarozole, atRA, or a combination for the desired time period.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Study
This protocol is a generalized procedure for evaluating the anti-tumor efficacy of Liarozole in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of Liarozole.
Materials:
-
PC-3ML-B2 human prostate carcinoma cells
-
Male SCID mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 20% w/v Hydroxypropyl-β-cyclodextrin)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of PC-3ML-B2 cells and Matrigel into the flank of each mouse.
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer Liarozole (e.g., 40 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow: In Vivo Xenograft Study
Retinoic Acid Metabolism Assay (HPLC)
This protocol outlines the general steps to assess the effect of Liarozole on atRA metabolism.
Objective: To quantify the inhibition of atRA metabolism by Liarozole.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
[³H]all-trans-retinoic acid
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector
Procedure:
-
Pre-treat cells with atRA to induce metabolic enzymes.
-
Incubate the cells with [³H]atRA in the presence or absence of Liarozole.
-
After incubation, collect the cell culture supernatant.
-
Extract the retinoids from the supernatant.
-
Analyze the extracted samples by HPLC to separate and quantify atRA and its polar metabolites.
-
Determine the percentage reduction in metabolite formation in the presence of Liarozole.
Conclusion
This compound demonstrates significant potential as a cancer chemopreventive agent through its dual mechanism of inhibiting retinoic acid catabolism and aromatase activity. The preclinical data consistently show its ability to enhance the anti-proliferative and pro-apoptotic effects of retinoic acid in various cancer models. Clinical studies have provided preliminary evidence of its efficacy in breast and prostate cancer. Further research is warranted to fully elucidate its therapeutic index, optimize combination therapies, and identify patient populations most likely to benefit from this targeted approach to cancer chemoprevention. The detailed protocols and quantitative data presented in this guide are intended to facilitate future investigations into the promising role of this compound in oncology.
Methodological & Application
Application Notes and Protocols for Liarozole Fumarate in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1.[1] Its primary mechanism of action involves blocking the metabolic degradation of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell growth, differentiation, and apoptosis.[1][2] By inhibiting atRA catabolism, Liarozole elevates intracellular levels of endogenous retinoic acid, thereby amplifying retinoid signaling pathways.[1][2] This "retinoid-sparing" effect has positioned Liarozole as a compound of interest for therapeutic applications in oncology and dermatology.
These application notes provide detailed protocols for utilizing Liarozole Fumarate in in vitro cell culture studies to investigate its biological effects.
Mechanism of Action
Liarozole's principal pharmacodynamic effect is the inhibition of the metabolic clearance of atRA. It specifically targets the 4-hydroxylation of atRA, a key catabolic step mediated by CYP26A1. This inhibition leads to an accumulation of endogenous atRA within tissues, enhancing retinoid-mediated gene expression. Beyond CYP26A1, Liarozole has also been shown to inhibit other CYP isoforms, including CYP3A4 and CYP2C8. Liarozole is also known to be an aromatase inhibitor.
Signaling Pathway
The following diagram illustrates the mechanism by which Liarozole enhances retinoic acid signaling.
Caption: Liarozole inhibits CYP26A1, preventing atRA breakdown and increasing retinoid signaling.
Quantitative Data Summary
The following tables summarize the inhibitory potency of Liarozole against various enzymes and its effects in combination with all-trans-retinoic acid in cell culture.
| Enzyme Inhibition Data | |||
| Enzyme | System | IC50 | Reference |
| CYP26A1 | Recombinant Human Enzyme | 3.26 µM | |
| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |
| P450-mediated RA metabolism | Hamster Liver Microsomes | 2.2 µM | |
| 4-keto-RA metabolism | Hamster Liver Microsomes | 1.3 µM | |
| RA metabolism | Rat Liver Homogenates | 0.14 µM | |
| RA metabolism | Dunning R3327G Prostate Tumor Homogenates | 0.26 µM |
| In Vitro Cell-Based Assay Data | |||
| Cell Line | Effect | Concentration | Reference |
| MCF-7 | 35% growth inhibition | 10 µM | |
| MCF-7 | 87% reduction of polar RA metabolites | 10 µM | |
| 10T1/2 | Potentiated RA (10⁻¹⁰ M) activity by 1000-fold | 10 µM | |
| 10T1/2 | Completely protected RA (10⁻⁶ M) from catabolism over 48h | 10 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots protected from light. For long-term storage (up to 6 months), -80°C is recommended. For short-term use (up to 1 month), -20°C is suitable.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines. This protocol is based on studies conducted on MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
All-trans-retinoic acid (optional, for combination studies)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A concentration of 10 µM has been shown to inhibit MCF-7 cell growth by 35%. For combination studies, a Liarozole concentration of 10⁻⁶ M can enhance the antiproliferative effect of 10⁻⁸ M all-trans-retinoic acid.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound (with or without atRA). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 9 days, with medium changes as necessary).
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Retinoic Acid Metabolism Assay
Objective: To assess the inhibitory effect of this compound on the metabolism of all-trans-retinoic acid in cultured cells. This protocol is based on studies in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution
-
[³H]all-trans-retinoic acid
-
High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Culture MCF-7 cells to near confluency in appropriate culture dishes.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time.
-
Incubate the cells with [³H]all-trans-retinoic acid for 4 hours.
-
Collect the supernatant (cell culture medium).
-
Analyze the supernatant using HPLC to separate the parent [³H]all-trans-retinoic acid from its polar metabolites.
-
Quantify the amount of radioactivity in the fractions corresponding to the parent compound and the metabolites using a scintillation counter.
-
Calculate the percentage of inhibition of retinoic acid metabolism in the Liarozole-treated cells compared to the control cells.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound in vitro.
References
Preparing Liarozole Fumarate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole Fumarate is a potent, orally active imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1, which is responsible for the metabolism of all-trans-retinoic acid (atRA).[1][2][3] By blocking the 4-hydroxylation of atRA, Liarozole effectively increases the endogenous levels of this critical signaling molecule, leading to a "retinoid-sparing" effect.[1][3] This modulation of retinoic acid signaling underlies its therapeutic potential in various dermatological conditions and cancers. Liarozole has been investigated for its antitumoral properties and its ability to inhibit cell proliferation and induce cell differentiation.
This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting, ensuring accurate and reproducible experimental outcomes.
Data Presentation
Solubility of Liarozole
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 323.88 mM | Hygroscopic DMSO can impact solubility; use newly opened DMSO. Ultrasonic assistance is recommended. |
| DMSO | 55 mg/mL | 178.13 mM | Sonication is recommended. |
| In Vivo Formulation | 2 mg/mL | 6.48 mM | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. Solvents should be added sequentially. |
In Vitro Efficacy of Liarozole
| Cell Line / System | IC50 / Effective Concentration | Effect | Reference |
| MCF-7 Cells | 10 µM | 35% inhibition of cell proliferation | |
| Mesenchymal Cells | 1 µM | Complete inhibition of chondrogenesis | |
| Hamster Liver Microsomes | 2.2 µM | Inhibition of retinoic acid metabolism | |
| Rat Liver Homogenate | 0.14 µM | Inhibition of retinoic acid metabolism | |
| Dunning Prostate Cancer Homogenate | 0.26 µM | Inhibition of retinoic acid metabolism | |
| Hamster Liver Microsomes | 1.3 µM | Inhibition of 4-keto-all-trans-retinoic acid metabolism |
Signaling Pathway
Liarozole's primary mechanism of action is the inhibition of CYP26 enzymes, which are responsible for the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of intracellular atRA, which can then bind to Retinoic Acid Receptors (RARs). The RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need the appropriate mass based on the molecular weight of your specific this compound salt.
-
Add the corresponding volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Protocol 2: Dilution of this compound for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Intermediate Dilution (optional but recommended for accuracy): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium in your experimental plate. For instance, add 10 µL of a 1 mM intermediate solution to 1 mL of medium for a final concentration of 10 µM.
-
-
Gently swirl the plate to ensure even distribution of the compound.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the treated cells. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.
Troubleshooting
Issue: Precipitate forms upon dilution of the DMSO stock solution in aqueous media.
Cause: Liarozole has lower solubility in aqueous solutions compared to DMSO. Rapid dilution can cause it to crash out of solution.
Solution:
-
Ensure the final DMSO concentration in the culture medium is as low as possible while maintaining Liarozole solubility.
-
Prepare an intermediate dilution in culture medium as described in Protocol 2.
-
Warm the cell culture medium to 37°C before adding the Liarozole solution.
-
Add the Liarozole solution to the medium dropwise while gently swirling.
Issue: No observable effect of Liarozole treatment.
Possible Causes & Solutions:
-
Compound Instability: Ensure proper storage of stock solutions (protected from light, appropriate temperature, and aliquoted to avoid freeze-thaw cycles). Liarozole stability in culture media can be influenced by media components, pH, and light exposure.
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Cell Line Specificity: The target enzyme, CYP26, may not be expressed or may be present at very low levels in your chosen cell line. Verify CYP26 expression using techniques like qPCR or Western blotting.
-
Low Endogenous Retinoic Acid: The effect of Liarozole is dependent on the presence of endogenous retinoic acid. If the basal levels are too low, the inhibitory effect on its metabolism may not produce a significant downstream phenotype.
By following these detailed protocols and considering the provided data, researchers can confidently prepare and utilize this compound solutions to investigate its effects in various laboratory models.
References
High-performance liquid chromatography (HPLC) analysis of Liarozole Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole, an imidazole-based compound, is a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family. By inhibiting these enzymes, Liarozole blocks the metabolism of all-trans-retinoic acid (atRA), leading to increased endogenous levels of atRA in various tissues. This mechanism of action makes Liarozole a compound of interest for therapeutic applications in dermatology and oncology.
High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and reliable technique for the quantitative analysis of pharmaceutical compounds. This document provides a detailed application note and a proposed protocol for the analysis of Liarozole Fumarate in bulk drug and pharmaceutical formulations using a Reverse-Phase HPLC (RP-HPLC) method. While a specific validated method for this compound is not extensively documented in public literature, the following protocol is based on established analytical principles for similar imidazole-containing compounds and fumarate salts.
Signaling Pathway of Liarozole's Action
Liarozole's primary mechanism involves the inhibition of CYP26 enzymes, which are responsible for the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA, which can then bind to retinoic acid receptors (RARs). The RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[1]
Caption: Liarozole Signaling Pathway
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the HPLC analysis of this compound from a solid dosage form.
References
Application Notes and Protocols for Liarozole Fumarate in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole Fumarate is an imidazole-based compound that functions as a potent retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this enzyme, Liarozole leads to an accumulation of endogenous ATRA within tumor cells. This increase in intracellular ATRA promotes cellular differentiation and apoptosis, thereby exerting anti-tumor effects. These properties have made Liarozole a compound of significant interest in preclinical and clinical prostate cancer research.
This document provides detailed application notes and protocols for the use of this compound in prostate cancer xenograft models, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Liarozole in prostate cancer models.
Table 1: Effect of Liarozole on Tumor Weight in Dunning AT-6sq Rat Prostate Carcinoma Xenografts
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Tumor Weight (g) | % Inhibition |
| Control | Vehicle | 5.8 ± 0.7 | - |
| Liarozole | 7.5 | 4.5 ± 0.6 | 22.4 |
| Liarozole | 15 | 3.9 ± 0.5 | 32.8 |
| Liarozole | 30 | 2.9 ± 0.4 | 50.0 |
| Liarozole | 60 | 2.1 ± 0.3 | 63.8 |
| Liarozole | 80 | 1.9 ± 0.3* | 67.2 |
| Statistically significant reduction in tumor weight. |
Table 2: Qualitative Summary of Liarozole Efficacy in Human Prostate Cancer Xenograft Models
| Xenograft Model | Cell Line | Key Findings |
| Subcutaneous & Bone Metastasis | PC-3ML-B2 (human) | Reduced subcutaneous and bone metastasis tumor growth. |
| Subcutaneous | Dunning-G (rat, androgen-dependent) | Reduced tumor growth. |
| Subcutaneous | Dunning MatLu (rat, androgen-independent) | Reduced tumor growth. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Prostate Cancer Cells
The primary mechanism of Liarozole involves the potentiation of the endogenous retinoic acid signaling pathway. By inhibiting CYP26A1, Liarozole prevents the degradation of all-trans-retinoic acid (ATRA). The elevated intracellular ATRA levels lead to the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which form heterodimers. These RAR/RXR heterodimers then translocate to the nucleus and bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: Liarozole inhibits CYP26A1, increasing intracellular ATRA levels and promoting anti-tumor gene transcription.
Experimental Workflow for a Prostate Cancer Xenograft Study
A typical workflow for assessing the efficacy of this compound in a prostate cancer xenograft model involves several key stages, from cell culture and implantation to drug administration and endpoint analysis.
Caption: Workflow for a typical prostate cancer xenograft study with this compound.
Experimental Protocols
Protocol 1: Liarozole Treatment of PC-3ML-B2 Prostate Cancer Xenografts in SCID Mice
This protocol is designed for evaluating the efficacy of this compound on an androgen-independent human prostate cancer xenograft model.
1. Materials:
-
Cell Line: PC-3ML-B2 human prostate carcinoma cells.
-
Animals: Male SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old.
-
This compound: Research-grade.
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Matrigel: Basement membrane matrix.
-
Cell Culture Media: Appropriate for PC-3ML-B2 cells (e.g., RPMI-1640 with 10% FBS).
-
Other Reagents: Trypsin-EDTA, PBS (Phosphate-Buffered Saline).
-
Equipment: Calipers, oral gavage needles, syringes, sterile surgical tools.
2. Cell Culture and Preparation:
-
Culture PC-3ML-B2 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
3. Tumor Implantation:
-
Anesthetize the SCID mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth by palpating the injection site twice weekly.
4. Liarozole Formulation and Administration:
-
Prepare a stock solution of this compound in the HPβCD vehicle. The final concentration should allow for the administration of the desired dose (e.g., 40 mg/kg) in a volume of 100-200 µL.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a treatment group and a vehicle control group.
-
Administer Liarozole (40 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Continue the treatment for a predetermined period (e.g., 21 consecutive days).
5. Monitoring and Endpoints:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analyses (e.g., histology, biomarker analysis).
Protocol 2: General Protocol for DU-145 or PC-3 Prostate Cancer Xenografts
This protocol provides a general framework that can be adapted for other common androgen-independent prostate cancer cell lines.
1. Materials:
-
Cell Lines: DU-145 or PC-3 human prostate carcinoma cells.
-
Animals: Male athymic nude mice, 6-8 weeks old.
-
Other materials: As listed in Protocol 1.
2. Cell Culture and Preparation:
-
Culture DU-145 or PC-3 cells in their recommended media to 80-90% confluency.
-
Harvest the cells and prepare a cell suspension in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
3. Tumor Implantation:
-
Anesthetize the nude mice.
-
Inject 100 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank.
4. Drug Administration and Monitoring:
-
Follow the randomization, drug formulation, administration, and monitoring steps as outlined in Protocol 1, adjusting the Liarozole dose as required based on preliminary studies or literature.
Conclusion
This compound has demonstrated significant anti-tumor activity in various preclinical prostate cancer xenograft models. Its mechanism of action, centered on the inhibition of retinoic acid metabolism, presents a compelling therapeutic strategy. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals investigating the potential of Liarozole in the treatment of prostate cancer. Careful consideration of the specific cell line and animal model is crucial for the successful design and execution of these in vivo studies.
Application Notes and Protocols: Gene Expression Analysis in Response to Liarozole Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1. This enzyme is primarily responsible for the catabolism of all-trans-retinoic acid (atRA), a biologically active metabolite of vitamin A that plays a crucial role in cell differentiation, proliferation, and apoptosis. By inhibiting CYP26A1, liarozole leads to an increase in intracellular concentrations of atRA, thereby amplifying endogenous retinoid signaling pathways. This "retinoid-sparing" effect underlies its therapeutic potential in various dermatological conditions and oncology. These application notes provide a comprehensive overview of the methodologies to analyze gene expression changes induced by this compound, present quantitative data from relevant studies, and offer detailed protocols for experimental workflows.
Mechanism of Action: Retinoic Acid Signaling Pathway
Liarozole's primary mechanism of action is the inhibition of CYP26A1, a key enzyme in the degradation of all-trans-retinoic acid (atRA). This inhibition results in an accumulation of intracellular atRA. Subsequently, atRA binds to the retinoic acid receptor (RAR) which then forms a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to downstream cellular effects.
Application Notes and Protocols: Liarozole Fumarate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, primarily CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the intracellular concentrations of endogenous atRA, effectively amplifying retinoid signaling. This "retinoid-sparing" effect has positioned Liarozole as a promising agent in the treatment of various dermatological and oncological conditions. These application notes provide detailed protocols and summarize available data for the use of this compound in combination with other therapeutic agents, with a focus on retinoids and anti-estrogen therapy.
This compound in Combination with All-Trans-Retinoic Acid (atRA)
The combination of Liarozole with atRA is the most studied therapeutic strategy, aiming to enhance the efficacy of atRA by preventing its degradation.
Data Presentation: In Vitro Synergistic Effects
The synergistic anti-proliferative effects of Liarozole and atRA have been demonstrated in various cancer cell lines.
| Cell Line | Cancer Type | Agent | IC50 (Single Agent) | Combination Effect | Reference |
| MCF-7 | Breast Cancer | all-trans-retinoic acid | 2 x 10⁻⁸ M | Liarozole (10⁻⁶ M) + atRA (10⁻⁸ M) showed a greater anti-proliferative effect than 10⁻⁷ M atRA alone.[1] | [1] |
| MCF-7 | Breast Cancer | Liarozole | 35% inhibition at 10⁻⁵ M | >10-fold enhancement of atRA's anti-proliferative effect.[1] | [1] |
| DU145 | Prostate Cancer | Retinoic Acid | 18% growth inhibition | Liarozole + RA significantly amplified the pro-apoptotic actions of RA. |
Data Presentation: In Vivo Pharmacokinetic Modulation
Liarozole has been shown to counteract the auto-induction of atRA metabolism, thereby increasing its plasma exposure.[2]
| Co-administered Agent | Species | Liarozole Dose | Effect on Co-administered Agent's Pharmacokinetics | Reference |
| all-trans-Retinoic Acid | Human | 300 mg | Partially reversed the decline in atRA AUC. Day 1 AUC: 504 ng·h/mL; Day 28 AUC: 132 ng·h/mL; Day 29 AUC with Liarozole: 243 ng·h/mL. | |
| Endogenous atRA | Rat | 5 mg/kg p.o. | Increased plasma atRA from <0.5 ng/mL to 1.4 ± 0.1 ng/mL. | |
| Endogenous atRA | Rat | 20 mg/kg p.o. | Increased plasma atRA from <0.5 ng/mL to 2.9 ± 0.1 ng/mL. |
Experimental Protocols
This protocol is based on the methodology for assessing the anti-proliferative effects of Liarozole in combination with atRA on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
all-trans-retinoic acid (atRA)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Liarozole and atRA in culture medium. Remove the overnight medium from the cells and replace it with medium containing the single agents or their combinations. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 9 days), replacing the treatment media every 2-3 days.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values.
Visualization
References
- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assaying CYP26 Inhibition by Liarozole Fumarate in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-trans retinoic acid (atRA), a biologically active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] The intracellular concentration of atRA is tightly regulated through a balance of its synthesis by retinaldehyde dehydrogenases (RALDHs) and its catabolism, primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes.[1][2][3] The CYP26 family consists of three isoforms: CYP26A1, CYP26B1, and CYP26C1, which hydroxylate atRA to more polar, inactive metabolites, thereby controlling its signaling activity. Dysregulation of atRA signaling has been implicated in various pathologies, including cancer and dermatological disorders. Consequently, inhibition of CYP26 enzymes presents a promising therapeutic strategy to enhance endogenous atRA levels and potentiate its beneficial effects.
Liarozole Fumarate is a potent, imidazole-based inhibitor of CYP enzymes, with notable activity against the CYP26 family. By blocking the metabolic degradation of atRA, Liarozole effectively elevates intracellular atRA concentrations, leading to the modulation of retinoid-responsive genes. This "retinoid-sparing" effect underlies its investigation for the treatment of various conditions. These application notes provide detailed protocols for assaying the inhibitory activity of this compound against CYP26 enzymes in vitro, offering valuable tools for researchers in drug discovery and development.
Data Presentation
The inhibitory potency of Liarozole against CYP26 enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for Liarozole against different CYP26 isoforms and other relevant CYPs from various in vitro studies.
Table 1: IC50 Values of Liarozole against CYP26 Isoforms
| CYP Isoform | Enzyme Source | Substrate | IC50 (µM) | Reference |
| CYP26A1 | Recombinant Human | All-trans-retinoic acid | 0.98 | |
| CYP26A1 | Recombinant Human | 9-cis-retinoic acid | 2.1 | |
| CYP26 (general) | Rat liver homogenates | All-trans-retinoic acid | 0.14 | |
| CYP26 | Hamster liver microsomes | All-trans-retinoic acid | 0.2 - 86 |
Table 2: IC50 Values of Liarozole against Other CYP Isoforms
| CYP Isoform | Enzyme Source | IC50 (µM) | Reference |
| CYP3A4 | Recombinant Human Enzyme | 1.22 | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 |
Signaling Pathway
The following diagram illustrates the role of CYP26 in the retinoic acid signaling pathway and the mechanism of inhibition by Liarozole.
References
Application Notes and Protocols for Studying the Effects of Liarozole Fumarate on Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes responsible for the metabolism of all-trans-retinoic acid (atRA).[1][2][3] By blocking the degradation of endogenous atRA, this compound effectively increases the intracellular and plasma concentrations of this vital signaling molecule. This mechanism of action imparts retinoid-mimetic effects, making it a compound of significant interest for the treatment of various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation, such as psoriasis and ichthyosis.[2][3]
These application notes provide a comprehensive guide for studying the effects of this compound on in vitro 3D human skin models. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for assessing the impact of this compound on skin morphology, cell proliferation, and the expression of key differentiation markers.
Mechanism of Action: Retinoic Acid Signaling Pathway
This compound's primary effect is the potentiation of the endogenous retinoic acid signaling pathway. By inhibiting CYP26 enzymes, it prevents the catabolism of atRA, leading to its accumulation in the skin. The elevated levels of atRA then bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This receptor activation leads to the modulation of gene expression, influencing key cellular processes in keratinocytes.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound.
Table 1: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | System | IC50 (µM) | Reference |
| CYP26A1 | Recombinant Human Enzyme | 0.44 - 7 | |
| CYP26B1 | Recombinant Human Enzyme | 0.44 - 7 | |
| CYP3A4 | Recombinant Human Enzyme | 1.22 | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 |
Table 2: Effect of this compound on Endogenous All-Trans-Retinoic Acid (atRA) Levels in Skin
| Treatment | Duration | atRA Concentration (ng/g wet wt) | Fold Change vs. Vehicle | Reference |
| Vehicle | 18 hours | Not Detectable | - | |
| 3% Liarozole | 18 hours | 19 ± 5 | Significant Increase | |
| Vehicle | 48 hours | Not Detectable | - | |
| 3% Liarozole | 48 hours | 6 ± 2 | - |
Table 3: Modulation of Gene Expression in Human Epidermis by this compound
| Gene | Treatment | Change in mRNA Expression | Reference |
| KRT2 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Significant Decrease | |
| TNF-α | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Significant Decrease | |
| KRT4 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Trend towards Increased Expression | |
| CYP26A1 | Oral Liarozole (75 or 150 mg/day) for 4 weeks | Trend towards Increased Expression | |
| HBEGF | Liarozole with 1nM atRA in RHE | Significant Increase relative to control | |
| CYP26A1 | Liarozole with 1nM atRA in RHE | Potentiation compared to 1nM atRA alone |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on 3D human skin models.
Experimental Workflow
Protocol 1: Topical Application of this compound on 3D Reconstructed Human Epidermis (RHE)
Objective: To assess the dose-dependent effects of topically applied this compound on the morphology and cellular markers of a 3D RHE model.
Materials:
-
3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)
-
This compound
-
Suitable vehicle (e.g., acetone, ethanol, or a cream base)
-
Phosphate-Buffered Saline (PBS)
-
Culture medium as per the RHE model manufacturer's instructions
-
Formalin (10% neutral buffered)
-
Paraffin
Procedure:
-
Preparation of Test Substance: Dissolve this compound in the chosen vehicle to prepare a stock solution. Further dilute the stock to achieve a range of final concentrations for dose-response analysis (e.g., 1 µM, 10 µM, 100 µM). A vehicle-only control should be prepared.
-
Acclimatization of RHE Models: Upon receipt, place the RHE models in a sterile culture dish with the manufacturer-recommended culture medium and acclimatize in a humidified incubator at 37°C with 5% CO₂ for at least 1 hour.
-
Topical Application: Carefully apply a small, defined volume (e.g., 20-50 µL) of the this compound dilutions or vehicle control onto the surface of the RHE models. Ensure even distribution.
-
Incubation: Return the treated RHE models to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Tissue Harvesting and Fixation: At the end of the treatment period, wash the RHE models with PBS. For histological analysis, fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Paraffin Embedding and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 4-5 µm sections for subsequent staining.
Protocol 2: Analysis of Epidermal Morphology and Thickness
Objective: To quantify changes in epidermal thickness and observe morphological alterations in response to this compound treatment.
Materials:
-
Paraffin-embedded sections of RHE models
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
H&E Staining: Deparaffinize and rehydrate the tissue sections. Stain with Hematoxylin and Eosin using a standard protocol.
-
Microscopic Examination: Observe the stained sections under a light microscope. Qualitatively assess for changes in epidermal stratification, keratinization, and cellular morphology.
-
Epidermal Thickness Measurement: Using a calibrated eyepiece or imaging software, measure the thickness of the epidermis from the basal layer to the top of the granular layer at multiple, randomly selected points for each sample. Calculate the average thickness for each treatment group.
Protocol 3: Assessment of Keratinocyte Proliferation (Ki67 Staining)
Objective: To evaluate the effect of this compound on the proliferation of basal keratinocytes.
Materials:
-
Paraffin-embedded sections of RHE models
-
Anti-Ki67 primary antibody
-
Appropriate secondary antibody and detection system (e.g., HRP-DAB or fluorescent)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hematoxylin (for counterstaining in chromogenic detection)
-
Mounting medium
Procedure:
-
Immunohistochemistry: Deparaffinize, rehydrate, and perform antigen retrieval on the tissue sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-Ki67 antibody.
-
Incubate with the appropriate secondary antibody and detection reagents.
-
Counterstain with hematoxylin if using a chromogenic detection method.
-
Dehydrate, clear, and mount the sections.
-
Quantification: Count the number of Ki67-positive nuclei in the basal layer and the total number of basal cells. Express the result as a proliferation index (percentage of Ki67-positive cells).
Protocol 4: Analysis of Keratinocyte Differentiation Markers (Involucrin and Loricrin)
Objective: To determine the effect of this compound on the expression of early (involucrin) and late (loricrin) differentiation markers in keratinocytes.
A. Immunofluorescence Staining
Materials:
-
Paraffin-embedded sections of RHE models
-
Primary antibodies: anti-involucrin and anti-loricrin
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Antigen retrieval solution
-
Mounting medium
Procedure:
-
Follow the initial steps of deparaffinization, rehydration, and antigen retrieval as in Protocol 3.
-
Block non-specific binding.
-
Incubate with the primary antibodies (anti-involucrin or anti-loricrin).
-
Incubate with the corresponding fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Capture images for each treatment group.
B. Western Blot Analysis
Materials:
-
Treated RHE models
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-involucrin, anti-loricrin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the RHE models in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibodies.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of involucrin and loricrin to the loading control.
Protocol 5: Quantification of All-Trans-Retinoic Acid (atRA) by HPLC
Objective: To measure the concentration of atRA in RHE models following treatment with this compound.
Materials:
-
Treated RHE models
-
Homogenization buffer
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water/acetic acid gradient)
-
atRA standard for calibration curve
Procedure:
-
Sample Preparation: Homogenize the RHE models in an appropriate buffer.
-
Extraction: Perform a liquid-liquid extraction of retinoids from the homogenate using organic solvents. Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separate the retinoids using a C18 column and a suitable mobile phase gradient.
-
Quantification: Detect atRA using a UV or MS detector. Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of atRA.
Conclusion
This compound presents a compelling therapeutic approach for skin disorders by modulating the endogenous retinoic acid pathway. The protocols detailed in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in physiologically relevant 3D human skin models. The quantitative data and visualization tools offered herein are intended to facilitate further preclinical research and drug development in this promising area of dermatology.
References
- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of oral liarozole on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liarozole Fumarate in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Liarozole Fumarate in psoriasis research, summarizing clinical findings and providing detailed protocols for preclinical evaluation in established research models.
Introduction
Liarozole is an imidazole-containing compound that acts as a potent inhibitor of the cytochrome P450-mediated metabolism of all-trans retinoic acid (RA).[1] By blocking the CYP26 enzymes responsible for RA catabolism, Liarozole increases the endogenous levels of RA in tissues such as the skin.[2][3] This elevation of RA mimics the effects of treatment with synthetic retinoids, which are known to modulate epidermal proliferation and differentiation, making Liarozole a compound of interest for the treatment of hyperproliferative skin disorders like psoriasis.[1][4]
Mechanism of Action
Liarozole's primary mechanism of action is the inhibition of the 4-hydroxylation of all-trans-retinoic acid, a key step in its degradation. This leads to an accumulation of endogenous RA within the keratinocytes. The increased levels of RA then bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular differentiation and proliferation. In the context of psoriasis, this helps to normalize the aberrant keratinocyte function that characterizes the disease.
Data Presentation
The efficacy of this compound has been evaluated in several clinical trials for plaque psoriasis and palmoplantar pustular psoriasis. The quantitative data from these studies are summarized below.
Table 1: Efficacy of Oral Liarozole in Plaque Psoriasis
| Study Type | Dosage | Duration | Key Efficacy Endpoint | Result | Reference |
| Open-label | 75 mg b.i.d., may increase to 150 mg b.i.d. | 12 weeks | Mean PASI Score Reduction | 45% at week 4, 69% at week 8, 77% at week 12 | |
| Dose-ranging, double-blind, placebo-controlled | 50 mg/day | 12 weeks | Mean PASI Score Change | From 17.4 to 13.8 | |
| Dose-ranging, double-blind, placebo-controlled | 75 mg/day | 12 weeks | Mean PASI Score Change | From 17.5 to 14.5 | |
| Dose-ranging, double-blind, placebo-controlled | 150 mg/day | 12 weeks | Mean PASI Score Change | From 15.8 to 8.8 (p < 0.001 vs. placebo) | |
| Dose-ranging, double-blind, placebo-controlled | Placebo | 12 weeks | Mean PASI Score Change | From 15.9 to 15.4 |
b.i.d. = twice daily; PASI = Psoriasis Area and Severity Index.
Table 2: Efficacy of Oral Liarozole in Palmoplantar Pustular Psoriasis (PPP)
| Study Type | Dosage | Duration | Key Efficacy Endpoint | Liarozole Group | Placebo Group | P-value | Reference |
| Double-blind, placebo-controlled | 75 mg b.i.d. | 12 weeks | Median PPP Area and Severity Index | 3.0 (range 1.8-14.1) | 12.1 (range 5-18) | 0.02 | |
| Double-blind, placebo-controlled | 75 mg b.i.d. | 12 weeks | Median Number of Fresh Pustules | 2 (range 0-18) | 38 (range 2-75) | 0.006 |
Table 3: Effect of Oral Liarozole on Psoriasis Biomarkers
| Treatment | Duration | Biomarker | Effect | Reference |
| Liarozole | 12 weeks | Ki-67 (Epidermal Proliferation) | Significant Decrease | |
| Liarozole | 12 weeks | Cytokeratin 16 (Abnormal Differentiation) | Significant Decrease | |
| Liarozole | 12 weeks | Neutrophil Infiltration (Inflammation) | Significant Decrease |
Experimental Protocols
While extensive preclinical data on Liarozole in specific psoriasis models are not widely published, the following protocols are based on established methodologies for evaluating anti-psoriatic compounds.
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice (Suggested Protocol)
This protocol describes a standard method for inducing a psoriasis-like phenotype in mice and a proposed workflow for evaluating the efficacy of this compound.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice (8-12 weeks old) are commonly used.
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Induction of Psoriasis:
-
Anesthetize the mice and shave a designated area on the back.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back skin daily for 6 consecutive days.
-
-
Treatment Protocol:
-
Vehicle Group: Administer the vehicle (e.g., corn oil) by oral gavage daily.
-
This compound Groups: Administer this compound, dissolved in the vehicle, by oral gavage at desired dose levels (e.g., 5 mg/kg and 20 mg/kg) daily.
-
Positive Control Group (Optional): Administer a known anti-psoriatic agent (e.g., methotrexate) to validate the model.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Score the severity of erythema, scaling, and skin thickness daily using a Psoriasis Area and Severity Index (PASI)-like scale (0-4 for each parameter).
-
Body Weight: Monitor body weight daily as an indicator of systemic toxicity.
-
-
Endpoint Analysis (Day 8):
-
Euthanize mice and collect the treated skin and spleen.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis).
-
Immunohistochemistry: Stain skin sections for markers of proliferation (Ki-67) and abnormal differentiation (Cytokeratin 16).
-
Gene Expression: Isolate RNA from skin samples and perform qPCR to analyze the expression of key psoriatic cytokines (e.g., IL-17, IL-23).
-
Protocol 2: In Vitro Reconstructed Human Epidermis (RHE) Psoriasis Model
This protocol provides a framework for evaluating the direct effects of this compound on keratinocytes in a 3D culture system that mimics the psoriatic epidermis.
Methodology:
-
Model System: Utilize commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE) or create them in-house using primary human keratinocytes.
-
Induction of Psoriatic Phenotype:
-
Culture the RHE models in the presence of a pro-inflammatory cytokine cocktail relevant to psoriasis (e.g., IL-17A, IL-22, TNF-α, IL-1α, IL-6) for 48-72 hours to induce a psoriasis-like phenotype. This is characterized by increased expression of biomarkers like S100A7, KRT16, and DEFB4.
-
-
Treatment Protocol:
-
Following induction, treat the RHE models with varying concentrations of this compound added to the culture medium. Include a vehicle control and a positive control (e.g., a synthetic retinoid).
-
Incubate for an additional 24-48 hours.
-
-
Endpoint Analysis:
-
Histology: Fix and section the RHE for H&E staining to assess epidermal morphology and thickness.
-
Immunohistochemistry/Immunofluorescence: Stain for Ki-67 to assess proliferation and for differentiation markers such as Keratin 10 (normal differentiation) and Keratin 16 (hyperproliferative differentiation).
-
Gene Expression Analysis: Perform qPCR or RNA-seq to analyze changes in the expression of psoriasis-associated genes.
-
Protein Analysis: Collect the culture medium to measure secreted cytokines and chemokines (e.g., IL-8) via ELISA.
-
Conclusion
This compound has demonstrated clinical efficacy in the treatment of psoriasis by modulating the retinoic acid signaling pathway. The provided protocols offer a robust framework for further preclinical investigation into its therapeutic potential using established in vivo and in vitro research models. These models are essential for elucidating the precise cellular and molecular mechanisms of Liarozole and for the development of novel retinoid-mimetic therapies for psoriasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
Application of Liarozole Fumarate in Ichthyosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Liarozole Fumarate is a potent inhibitor of the cytochrome P450-dependent metabolism of retinoic acid (RA), specifically the 4-hydroxylation of all-trans-retinoic acid (atRA). This inhibition leads to an increase in endogenous levels of retinoic acid in tissues such as the skin.[1] As retinoids are known to modulate keratinocyte proliferation and differentiation, Liarozole has been investigated as a therapeutic agent for disorders of keratinization, including ichthyosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in ichthyosis research, including its mechanism of action, clinical trial data, and detailed experimental protocols.
Mechanism of Action
Liarozole acts as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the CYP26 family of enzymes, it prevents the breakdown of endogenous all-trans-retinoic acid. The resulting increase in intracellular atRA enhances the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of genes involved in epidermal differentiation and proliferation. This retinoid-mimetic effect helps to normalize the process of keratinization that is defective in ichthyosis.
References
Troubleshooting & Optimization
Liarozole Fumarate solubility and stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Liarozole Fumarate in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans-retinoic acid (atRA).[1] By blocking this metabolic pathway, Liarozole increases the intracellular concentration of endogenous atRA, leading to retinoid-mimetic effects.[1]
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] The dihydrochloride salt form is also reported to be soluble in water.[1] For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.
Q3: What are the main factors affecting the stability of this compound in experimental solutions?
A3: The stability of this compound can be influenced by several factors, including:
-
pH: The pH of the buffer can significantly impact the chemical stability of Liarozole.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Liarozole solutions should be protected from light to prevent photodegradation.
-
Buffer Composition: Components within the buffer, such as certain metal ions or amino acids in cell culture media, could potentially interact with the compound.
Q4: How should I store this compound powder and stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, protected from light. For short-term use, storage at -20°C for up to one month is also acceptable.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into my aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Possible Cause: Rapid dilution of a highly concentrated DMSO stock into an aqueous environment where this compound has lower solubility. This is a common phenomenon known as precipitation of a "kinetic" solubility form.
-
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of your pre-warmed (37°C) experimental buffer with gentle mixing. Then, add this intermediate dilution to the final volume of your buffer.
-
Pre-warm Your Buffer: Pre-warming the aqueous buffer to 37°C can help increase the solubility and prevent precipitation upon addition of the this compound stock solution.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, ideally below 0.1%, to minimize its potential to cause precipitation and to avoid solvent-related cellular toxicity.
-
Check Final Liarozole Concentration: Verify that the final working concentration of Liarozole is below its solubility limit in the specific aqueous buffer you are using. Effective concentrations are often in the low micromolar (µM) range.
-
Issue 2: My prepared this compound stock solution in DMSO appears cloudy or has visible particles.
-
Possible Cause: Incomplete dissolution of the this compound powder.
-
Troubleshooting Steps:
-
Use Sonication: To aid dissolution, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Vortex Vigorously: Ensure the solution is vortexed thoroughly until all powder is visibly dissolved.
-
Visual Inspection: Always visually inspect the solution for any undissolved particles before aliquoting and storing.
-
Issue 3: I am not observing the expected biological effect in my cell-based assay.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that your DMSO stock solution has been stored correctly (aliquoted, protected from light, at -80°C) to prevent degradation.
-
Assess Stability in Media: Liarozole may be unstable in your specific cell culture medium during long incubation periods. Consider performing a stability study by incubating Liarozole in your medium for the duration of your experiment and analyzing its concentration at different time points via HPLC.
-
Confirm Cellular Machinery: Ensure your cell line expresses the target enzyme CYP26 and has sufficient endogenous retinoic acid levels for Liarozole to exert its mechanism of action.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | >20 mg/mL | High solubility makes it an ideal solvent for preparing concentrated stock solutions. |
| Water | Soluble (dihydrochloride salt) | The fumarate salt may have lower aqueous solubility. It is recommended to test solubility in your specific aqueous buffer. |
| PBS (pH 7.4) | Data not available. Expected to be low. | It is advisable to determine the solubility experimentally for your specific application. |
| Cell Culture Media (e.g., DMEM/F12) | Data not available. Prone to precipitation. | Serial dilution from a DMSO stock is recommended. The final concentration should be kept low (typically in the µM range). |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Serial Dilution of this compound for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by flicking the tube.
-
Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Immediately after adding the Liarozole solution to the cells, gently swirl the plate to ensure even distribution.
-
Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO used to treat the cells with Liarozole.
Visualizations
Caption: Mechanism of action of Liarozole via inhibition of CYP26-mediated atRA degradation.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
Technical Support Center: Optimizing Liarozole Fumarate for Cell Culture Experiments
Welcome to the technical support center for Liarozole Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA).[1][2][3][4][5] Its primary mechanism is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the intracellular concentration of endogenous atRA, leading to an amplification of retinoid signaling pathways.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: this compound is highly soluble in DMSO (>20 mg/mL). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and experimental goals. However, a general starting range is between 0.01 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological effect. For example, in MCF-7 human breast cancer cells, a concentration of 10 µM almost completely blocked the metabolism of retinoic acid.
Q4: Does this compound have off-target effects?
A4: Yes, due to its imidazole structure, Liarozole can interact with other cytochrome P450 (CYP) enzymes besides its primary target, CYP26. It has been shown to inhibit other CYP isoforms such as CYP3A4 and CYP2C8. This potential for off-target effects should be considered when interpreting experimental results. More selective CYP26 inhibitors, such as Talarozole, have been developed to minimize these off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Precipitation of this compound in cell culture medium. | 1. Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate. 2. High Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to prevent solvent-induced precipitation and cellular toxicity. 3. Temperature Shock: A significant temperature difference between the stock solution and the medium can reduce solubility. | 1. Perform Serial Dilutions: First, create an intermediate dilution of the Liarozole stock in a small volume of pre-warmed (37°C) cell culture medium with gentle mixing. Then, add this intermediate dilution to the final culture volume. 2. Minimize Final DMSO Concentration: Calculate the required volume of your stock solution to ensure the final DMSO concentration does not exceed 0.5%, and preferably stays below 0.1%. 3. Pre-warm Solutions: Ensure both the Liarozole stock solution and the cell culture medium are at 37°C before mixing. |
| No observable biological effect after treatment. | 1. Suboptimal Concentration: The concentration of Liarozole may be too low to effectively inhibit CYP26 in your specific cell line. 2. Low Endogenous Retinoic Acid: The cell line may have low endogenous levels of retinoic acid, meaning there is little substrate for CYP26 and thus minimal impact from its inhibition. 3. Low or No CYP26 Expression: The cell line may not express the CYP26 enzyme. 4. Compound Instability: Liarozole may be unstable in the cell culture medium over the course of the experiment. | 1. Perform a Dose-Response Curve: Test a range of Liarozole concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration. 2. Co-treatment with Retinoic Acid: Consider co-treating cells with a low concentration of all-trans-retinoic acid to provide the substrate for CYP26. 3. Confirm CYP26 Expression: Use qPCR or Western blot to verify the expression of CYP26A1 in your cell line. 4. Assess Compound Stability: Analyze the concentration of Liarozole in the culture medium over time using a suitable analytical method like HPLC to determine its stability. |
| High cellular toxicity observed. | 1. High Liarozole Concentration: The concentration used may be cytotoxic to the specific cell line. 2. High DMSO Concentration: The final DMSO concentration in the culture may be too high, causing cellular stress. 3. Off-Target Effects: Inhibition of other essential CYP450 enzymes could lead to toxicity. | 1. Lower the Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range and use a concentration well below this limit. 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. 3. Consider a More Selective Inhibitor: If off-target effects are suspected, consider using a more selective CYP26 inhibitor like Talarozole. |
Data Presentation
Table 1: Inhibitory Potency of Liarozole Against Various Enzymes
| Enzyme | System | IC50 | Reference |
| CYP26A1 | Recombinant Human Enzyme | 2-3 µM | |
| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |
| Retinoic Acid Metabolism | Rat Liver Homogenates | 0.14 µM | |
| Retinoic Acid Metabolism | Dunning R3327G Prostate Tumor Homogenates | 0.26 µM | |
| 4-oxo-ATRA Metabolism | Hamster Liver Microsomes | 1.3 µM |
Table 2: Recommended Starting Concentrations of Liarozole in Cell Culture
| Cell Line | Application | Recommended Starting Concentration | Reference |
| MCF-7 (Human Breast Cancer) | Inhibition of Cell Proliferation | 0.01 - 10 µM | |
| MCF-7 (Human Breast Cancer) | Inhibition of Retinoic Acid Metabolism | 10 µM | |
| Mesenchymal Cells | Inhibition of Chondrogenesis | 1 µM | |
| 10T1/2 Cells | Potentiation of Retinoic Acid Effects | 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Dose-Response Experiment for Determining Optimal Concentration
Materials:
-
Cells of interest plated in a multi-well plate (e.g., 96-well)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common range to test is from 0.01 µM to 20 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest Liarozole concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess the biological endpoint of interest (e.g., cell viability, gene expression, protein levels). For a cell viability assay, follow the manufacturer's protocol for the chosen reagent.
-
Read the absorbance or fluorescence on a plate reader.
-
Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) or the optimal non-toxic concentration for your experiments.
Visualizations
Caption: Mechanism of action of this compound in the retinoic acid signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for addressing a lack of biological effect with Liarozole.
References
Technical Support Center: Managing Side Effects of Liarozole Fumarate in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Liarozole Fumarate in animal studies. It provides troubleshooting guides and frequently asked questions (FAQs) to help anticipate and manage the retinoid-like side effects associated with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause side effects?
A1: Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme, CYP26A1.[2] This enzyme is responsible for the breakdown of all-trans-retinoic acid (atRA). By blocking CYP26A1, Liarozole leads to an increase in the endogenous levels of atRA in tissues.[1][3] This elevation of atRA mimics a state of hypervitaminosis A, which is responsible for both its therapeutic effects and its characteristic retinoid-like side effects.[1]
Q2: What are the most common side effects observed in animal studies with this compound?
A2: The most frequently reported side effects are similar to those seen with high doses of retinoids and primarily affect the skin, mucous membranes, bones, and nervous system. These include:
-
Mucocutaneous Effects: Dry skin, erythema (redness), scaling, pruritus (itching), and alopecia (hair loss). Cheilitis (inflammation of the lips) is also common.
-
Skeletal Effects: Bone and joint pain, and in chronic studies, hyperostosis (excessive bone growth).
-
Neurological Effects: Signs of neurological distress such as headache (inferred from behaviors like head pressing), lethargy, and somnolence.
-
Hepatic Effects: Potential for elevation of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Teratogenicity: As with other retinoids, Liarozole has the potential to cause birth defects.
Q3: At what dose levels are these side effects typically observed?
A3: The dose at which side effects appear can vary significantly depending on the animal species, strain, sex, and the duration of the study. It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. However, preclinical studies in rats have shown that oral doses of 5 to 20 mg/kg can significantly increase plasma retinoic acid levels.
Q4: Are there species-specific differences in sensitivity to Liarozole's side effects?
II. Troubleshooting Guides
Guide 1: Managing Mucocutaneous Side Effects
| Observed Issue | Potential Cause | Suggested Actions & Troubleshooting |
| Mild to Moderate Skin Irritation (Erythema, scaling, pruritus) | Elevated local concentrations of retinoic acid leading to inflammation and increased epidermal turnover. | 1. Topical Emollients: Apply a thin layer of a non-medicated, fragrance-free emollient to the affected areas to hydrate the skin and reduce irritation. 2. Environmental Enrichment: Provide appropriate bedding and enrichment to minimize scratching. 3. Dose Reduction: If irritation persists or worsens, consider a dose reduction of Liarozole. |
| Severe Skin Reactions (Widespread erythema, ulceration, alopecia) | Significant local or systemic retinoid toxicity. | 1. Immediate Cessation of Dosing: Temporarily suspend Liarozole administration. 2. Veterinary Consultation: Consult with the institutional veterinarian for supportive care, which may include systemic analgesics or anti-inflammatory agents. 3. Dose Re-evaluation: After recovery, re-initiate treatment at a substantially lower dose or consider discontinuing the animal from the study. |
| Cheilitis (Cracked, inflamed lips) | Drying effect of retinoids on mucous membranes. | 1. Ensure adequate hydration. 2. With veterinary approval, a thin layer of a veterinary-grade lip balm or lanolin may be applied. |
Guide 2: Managing Systemic Side Effects
| Observed Issue | Potential Cause | Suggested Actions & Troubleshooting |
| Bone and Joint Pain (Lameness, reluctance to move, guarding of limbs) | Retinoid-induced effects on bone and joints. | 1. Handle with Care: Minimize handling and provide gentle support when necessary. 2. Palliative Care: Provide soft bedding and ensure easy access to food and water. 3. Analgesia: Consult with a veterinarian regarding the administration of appropriate analgesics. 4. Dose Adjustment: A dose reduction or cessation of Liarozole may be necessary. |
| Neurological Signs (Reduced activity, hunched posture, head pressing) | Retinoid-induced neurological effects. | 1. Increase Clinical Observations: Monitor animals more frequently for any behavioral changes. 2. Supportive Care: Ensure a quiet and comfortable environment with easy access to food and water. 3. Dose Reduction/Cessation: If signs are persistent or severe, reduce the dose or temporarily cease treatment. Consult a veterinarian about potential analgesic options. |
| Elevated Liver Enzymes (e.g., ALT, AST in terminal blood samples) | Potential for retinoid-induced hepatotoxicity. | 1. Dose-Dependency Analysis: Determine if the enzyme elevation correlates with the dose of Liarozole. 2. Histopathology: Correlate biochemical findings with liver histopathology to assess for cellular damage. 3. Future Study Design: Consider including interim blood collection points in future studies to monitor liver function during the treatment period. |
| Significant Weight Loss (>15% of baseline) | Decreased food intake due to malaise, dry mouth, or other systemic toxicities. | 1. Dietary Support: Provide highly palatable, moist, and energy-dense food. 2. Hydration Monitoring: Monitor for signs of dehydration and provide supplemental hydration if necessary (e.g., subcutaneous fluids, with veterinary guidance). 3. Dose Evaluation: This is a significant adverse event that warrants a dose reduction or temporary cessation of treatment. |
III. Data Presentation
Table 1: Dose-Response of Liarozole on Plasma Retinoic Acid Levels in Rats
| Oral Dose of Liarozole (mg/kg) | Mean Plasma All-trans-Retinoic Acid (ng/mL) ± SEM |
| Vehicle Control | < 0.5 |
| 5 | 1.4 ± 0.1 |
| 20 | 2.9 ± 0.1 |
Data adapted from Van Wauwe et al., 1992.
Table 2: Incidence and Severity of Liarozole-Induced Side Effects in Animal Models (Illustrative)
| Side Effect | Animal Model | Dose (mg/kg/day) | Duration | Incidence (%) | Severity Score (if applicable) |
| Erythema | Rat | ND | ND | ND | ND |
| Scaling | Rat | ND | ND | ND | ND |
| Alopecia | Mouse | ND | ND | ND | ND |
| Bone/Joint Pain | Dog | ND | ND | ND | ND |
| ALT Elevation >2x ULN | Rat | ND | ND | ND | N/A |
| Neurological Signs | Rat | ND | ND | ND | ND |
ND: Specific quantitative data for this compound was not found in the publicly available literature reviewed. Researchers should establish these parameters in their own dose-ranging studies.
IV. Experimental Protocols
Protocol 1: Assessment and Scoring of Dermatological Side Effects
Objective: To systematically score and manage skin-related adverse effects of Liarozole.
Methodology:
-
Baseline Assessment: Before the first dose, carefully examine the skin and fur of each animal and record the baseline condition.
-
Scoring System: Develop a simple, standardized scoring system for dermatological side effects. For example:
-
Erythema: 0 = No redness; 1 = Mild, patchy redness; 2 = Moderate, widespread redness; 3 = Severe, intense redness.
-
Scaling: 0 = No scaling; 1 = Mild flaking; 2 = Moderate scaling; 3 = Severe, sheet-like scaling.
-
Alopecia: 0 = No hair loss; 1 = Patchy hair loss (<10% of the dorsal trunk); 2 = Moderate hair loss (10-50%); 3 = Severe hair loss (>50%).
-
-
Regular Monitoring: Conduct and record scored observations at least three times a week.
-
Intervention Thresholds: Establish clear criteria for intervention (e.g., dose reduction if the total score exceeds a certain value).
Protocol 2: Functional Observational Battery (FOB) for Neurological Assessment
Objective: To detect and quantify potential neurological side effects of Liarozole.
Methodology:
The Functional Observational Battery (FOB) is a non-invasive set of tests to assess neurobehavioral and physiological functions.
-
Animal Acclimation: Acclimate animals to the testing room and handling procedures.
-
Observations: Conduct a series of standardized observations before and at peak effect times after Liarozole administration. These should include:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: Gait, arousal, and motor activity in a novel environment.
-
Sensory and Motor Reflexes: Approach response, touch response, tail pinch response, righting reflex.
-
Physiological Measures: Body temperature, grip strength, and landing foot splay.
-
-
Scoring: Use a standardized scoring system for each parameter to allow for quantitative comparison between dose groups and controls.
V. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Managing Side Effects
Caption: Workflow for monitoring and managing side effects.
References
How to avoid Liarozole Fumarate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Liarozole Fumarate to minimize degradation and ensure experimental integrity. The information is based on the chemical properties of imidazole-containing compounds and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, as an imidazole derivative, is susceptible to degradation from several environmental factors. The primary contributors to its degradation are exposure to light (photodegradation), high temperatures (thermal degradation), humidity, and contact with strong oxidizing agents or highly acidic/alkaline conditions.[1][2]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light.[1] Refrigeration (2-8 °C) is recommended for long-term storage.
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare concentrated stock solutions in a suitable solvent such as DMSO. For storage, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), and always protected from light.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature, forced degradation studies on structurally similar azole compounds often reveal products of hydrolysis, oxidation, and photolysis. Identification of such products would typically require analytical techniques like HPLC coupled with mass spectrometry (LC-MS).
Q5: How can I check if my this compound has degraded?
A5: A change in physical appearance, such as color or texture, can be an initial indicator of degradation. For a quantitative assessment, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used. This method can separate the intact drug from its degradation products, allowing for an accurate determination of its purity and concentration.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of your this compound sample, the following steps can help you investigate and mitigate the issue.
| Observed Problem | Potential Cause | Recommended Action |
| Change in color or appearance of solid compound. | Exposure to light, heat, or humidity. | Discard the affected batch. Review storage procedures to ensure the compound is protected from light and stored in a cool, dry place. |
| Precipitation in stock solution. | Poor solubility at storage temperature or solvent evaporation. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure vials are tightly sealed. |
| Reduced biological activity in experiments. | Degradation of the compound in stock solution or working solution. | Prepare fresh stock and working solutions from a new batch of this compound. Perform a stability test on your working solution under experimental conditions. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol:water 50:50).
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the solid drug substance and the drug solution to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 5) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 222 nm).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes hypothetical stability data for this compound based on typical forced degradation studies for similar compounds. Actual results may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis | 1N HCl | 2 hours | 60°C | 15% | Hydrolytic products |
| Base Hydrolysis | 1N NaOH | 2 hours | 60°C | 20% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized derivatives |
| Thermal | Dry Heat | 24 hours | 105°C | 5% | Thermally induced products |
| Photolytic | UV/Visible Light | 48 hours | Room Temp | 10% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for investigating this compound degradation and identifying byproducts.
References
Technical Support Center: Liarozole Fumarate In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of Liarozole Fumarate. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data presented in a structured format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system.[1][2] Its main target is CYP26A1, an enzyme responsible for the metabolic breakdown (4-hydroxylation) of all-trans-retinoic acid (atRA).[1][2] By inhibiting this enzyme, Liarozole blocks the degradation of endogenous atRA, leading to increased levels of this retinoid in plasma and tissues like the skin.[1] This "retinoid-sparing" effect amplifies natural retinoid signaling pathways, mimicking the effects of administering external retinoids.
Q2: How do I determine the optimal treatment duration for my in vivo model?
The optimal treatment duration is highly dependent on the animal model, the condition being studied, and the desired therapeutic endpoint. Clinical studies in humans for conditions like psoriasis and ichthyosis have typically used a 12-week treatment period.
For preclinical animal models, a typical study duration can range from days to several months. For instance, studies in rats observing antikeratinizing effects involved daily dosing for just 3 days. In contrast, rat models of prostate carcinoma have involved treatment for up to 72 days.
Key considerations for determining duration:
-
Pharmacodynamics: Monitor biomarkers such as atRA levels in plasma or target tissues to confirm sustained biological effect.
-
Efficacy: Track disease-specific endpoints over time to identify the point of maximum therapeutic benefit.
-
Toxicity: Conduct long-term studies to assess potential for cumulative toxicity or adverse effects.
-
Study Goals: Acute mechanistic studies may require shorter durations, while chronic efficacy studies will necessitate longer treatment periods.
Q3: What are the expected side effects of Liarozole, and how can I mitigate them?
The most common side effects are related to increased retinoic acid levels (hypervitaminosis A) and are generally mild and transient. These include dry skin, dry oral mucosa, itching (pruritus), and headache. Mild elevations in triglycerides have also been observed.
Troubleshooting & Mitigation Strategies:
-
Dose Reduction: If adverse effects are observed, consider a dose de-escalation study to find the minimum effective dose. A dose-ranging study in psoriasis patients identified 75 mg twice daily as the lowest effective dose with good tolerability.
-
Supportive Care: For skin-related side effects, the use of emollients can be beneficial.
-
Monitoring: Regularly monitor plasma triglyceride levels and liver function tests, especially during longer-term studies.
-
Drug Interactions: Be aware that Liarozole inhibits other CYP isoforms (e.g., CYP3A4, CYP2C8), which can lead to drug-drug interactions. Avoid co-administration with drugs metabolized by these enzymes.
Q4: What biomarkers can be used to monitor Liarozole's activity in vivo?
Monitoring biomarkers is crucial to confirm target engagement and pharmacodynamic effects.
-
Primary Pharmacodynamic Marker: Measurement of all-trans-retinoic acid (atRA) concentrations in plasma and/or target tissues. Oral administration of Liarozole at 5 and 20 mg/kg in rats resulted in a dose-dependent increase in plasma atRA levels.
-
Secondary/Target Engagement Markers:
-
Gene Expression: Analyze the expression of retinoid-responsive genes.
-
Histology: In skin models, assess for changes in epidermal proliferation (Ki-67 staining), inflammation, and differentiation markers (e.g., cytokeratin 16).
-
Protein Expression: In rat vaginal epithelium, Liarozole inhibits the synthesis of high molecular weight keratin proteins, a hallmark of retinoid activity.
-
Quantitative Data Summary
Table 1: In Vivo Pharmacodynamic Effects of Liarozole in Rats
| Dose (Oral) | Matrix | Measured Effect | Result | Reference |
| 5 mg/kg | Plasma | Increase in atRA levels | From <0.5 ng/mL to 1.4 ± 0.1 ng/mL | |
| 20 mg/kg | Plasma | Increase in atRA levels | From <0.5 ng/mL to 2.9 ± 0.1 ng/mL | |
| 40 mg/kg (Pretreatment) | Plasma | Prolonged half-life of 4-keto-RA | From 7 min to 12 min |
Table 2: Clinical Efficacy of Liarozole in Psoriasis (12-Week Treatment)
| Daily Dose | Primary Endpoint | Result | Reference |
| 150 mg (75 mg b.i.d.) | PASI Score Reduction | 77% reduction from baseline | |
| 150 mg | PASI Score Change | Mean change from 15.8 to 8.8 | |
| 75 mg | PASI Score Change | Mean change from 17.5 to 14.5 | |
| 50 mg | PASI Score Change | Mean change from 17.4 to 13.8 | |
| Placebo | PASI Score Change | Mean change from 15.9 to 15.4 | |
| (PASI = Psoriasis Area and Severity Index; b.i.d. = twice daily) |
Table 3: In Vitro Inhibitory Activity of Liarozole
| Target Enzyme | System | IC50 Value | Reference |
| CYP26A1 | Recombinant Human Enzyme | 3.26 µM | |
| CYP3A4 | Recombinant Human Enzyme | 1.22 µM | |
| CYP2C8 | Recombinant Human Enzyme | 1.33 µM | |
| P450-mediated RA metabolism | Hamster liver microsomes | 2.2 µM | |
| P450-mediated 4-keto-RA metabolism | Hamster liver microsomes | 1.3 µM |
Visualizations and Diagrams
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Experimental Protocols
General Protocol: In Vivo Administration and Efficacy Assessment in a Rodent Model
This protocol provides a general framework. Specific parameters such as animal strain, disease induction method, and endpoints must be tailored to the specific research question.
-
Animal Model and Acclimatization:
-
Select an appropriate rodent model (e.g., Wistar rats, BALB/c mice).
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment for acclimatization.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water).
-
The concentration should be calculated based on the desired dose (e.g., 5-20 mg/kg) and the average weight of the animals, ensuring a consistent administration volume (e.g., 5-10 mL/kg).
-
Prepare the formulation fresh daily or establish its stability under storage conditions.
-
-
Dosing and Treatment Schedule:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Liarozole 5 mg/kg, Liarozole 20 mg/kg).
-
Administer the formulation via oral gavage once daily.
-
Record animal weights daily before dosing to adjust the volume accordingly.
-
The treatment duration should be predetermined based on the study objectives (e.g., 3 days for acute effects, 28+ days for chronic studies).
-
-
Monitoring and Sample Collection:
-
Daily: Observe animals for clinical signs of toxicity, such as changes in behavior, weight loss, or skin irritation.
-
Intermediate (Optional): Collect blood samples via a suitable method (e.g., tail vein) at specific time points to assess pharmacokinetics (PK) and biomarker levels (atRA).
-
Endpoint: At the end of the treatment period, collect terminal blood samples (e.g., via cardiac puncture under anesthesia) and harvest target tissues (e.g., skin, liver, tumor).
-
-
Analysis:
-
Pharmacokinetics: Process plasma and tissue homogenates for analysis of Liarozole and atRA concentrations, typically using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Pharmacodynamics:
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological processing (H&E staining, immunohistochemistry).
-
Snap-freeze another portion of the tissue in liquid nitrogen for subsequent molecular analysis (RT-qPCR for gene expression, Western blot for protein levels).
-
-
References
Technical Support Center: Overcoming Resistance to Liarozole Fumarate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liarozole Fumarate. The content addresses potential issues related to drug resistance and offers detailed experimental protocols to investigate and potentially overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By inhibiting these enzymes, Liarozole increases the intracellular concentration of ATRA, a key signaling molecule that can induce cell differentiation and apoptosis in cancer cells.
Q2: Our cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound are not extensively documented, resistance is likely to arise from alterations in the retinoic acid signaling pathway. Potential mechanisms include:
-
Increased ATRA Catabolism: Upregulation or mutations in CYP26 enzymes can lead to a more rapid breakdown of ATRA, counteracting the effect of Liarozole.
-
Altered Retinoid Receptors: Decreased expression or mutations in Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs) can prevent the downstream signaling cascade initiated by ATRA.
-
Enhanced Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Liarozole or ATRA out of the cell.
-
Altered Cellular Uptake and Transport: Reduced expression of proteins involved in retinol uptake (e.g., STRA6) or intracellular transport of retinoids can limit the availability of ATRA at its site of action.
Q3: How can we experimentally determine if our cells have developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
This may suggest the development of acquired resistance. Here’s a troubleshooting workflow:
Hypothesis: Cancer cells have upregulated mechanisms to counteract the increased intracellular ATRA levels.
Experimental Workflow to Investigate Resistance Mechanisms
Caption: Workflow for troubleshooting decreased Liarozole efficacy.
Data Presentation
Table 1: Quantitative Data on this compound Efficacy and Resistance Markers
| Cell Line | Treatment | IC50 (µM) | Fold Change in CYP26A1 mRNA | Fold Change in ABCB1 mRNA | Reference |
| MCF-7 | Liarozole | ~10 (inhibition of RA metabolism) | - | - | [1] |
| PC-3 | Liarozole + Retinoic Acid | Synergistic Inhibition | - | - | [2] |
| HT29 | Liarozole | - | - | - | [3] |
| HCT116 | Liarozole | - | - | - | [3] |
| SW480 | Liarozole | - | - | - | [3] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for CYP26A1 Gene Expression
This protocol is for measuring the mRNA expression levels of CYP26A1, a key enzyme in retinoic acid catabolism.
1. RNA Extraction:
-
Isolate total RNA from parental and suspected Liarozole-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for CYP26A1, and the cDNA template.
-
Human CYP26A1 Primers:
-
Forward: 5'- GTGGAGGCTTTCGAGGAGATGA -3'
-
Reverse: 5'- TTGGCGCGAATGTTCTCCTCGA -3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Calculate the relative expression of CYP26A1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
Protocol 2: Western Blot for Retinoic Acid Receptor Beta (RARβ) Expression
This protocol details the detection of RARβ protein levels, a key component of the retinoic acid signaling pathway.
1. Protein Extraction:
-
Lyse parental and suspected resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RARβ (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This functional assay measures the activity of efflux pumps like P-glycoprotein.
1. Cell Preparation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with your experimental conditions (e.g., with or without a known P-glycoprotein inhibitor like Verapamil as a positive control).
2. Rhodamine 123 Staining:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a working solution of Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C.
3. Efflux Period:
-
Remove the Rhodamine 123 solution and wash the cells with PBS.
-
Add fresh, pre-warmed culture medium and incubate for a defined period (e.g., 1-2 hours) to allow for efflux.
4. Quantification:
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/530 nm).
-
Lower fluorescence in the suspected resistant cells compared to the parental cells (in the absence of an inhibitor) indicates increased efflux activity.
Signaling Pathways and Workflows
This compound Mechanism of Action and Potential Resistance Pathways
Caption: Liarozole's mechanism and potential resistance points.
General Workflow for Developing a this compound-Resistant Cell Line
Caption: Workflow for generating Liarozole-resistant cells.
References
- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liarozole (R75251) in hormone-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Liarozole Fumarate Administration: A Guide to Minimizing Toxicity in Research
Technical Support Center
For researchers and drug development professionals utilizing Liarozole Fumarate, optimizing dosage to achieve therapeutic efficacy while minimizing toxicity is a critical challenge. This technical support center provides essential guidance in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1. This enzyme is responsible for the metabolism of all-trans-retinoic acid (atRA). By inhibiting CYP26A1, this compound leads to an increase in endogenous levels of atRA, thereby amplifying retinoid signaling pathways. This "retinoid-sparing" effect is central to its therapeutic activity.
Q2: What are the typical dosage ranges of this compound used in clinical studies?
A2: Dosages in clinical trials have varied depending on the indication. For dermatological conditions like psoriasis and lamellar ichthyosis, oral doses have ranged from 50 mg to 150 mg, administered once or twice daily.[1][2] In oncology, specifically hormone-refractory prostate cancer, a dose-escalation study identified a maximum tolerated dose (MTD) of 300 mg twice daily.
Q3: What are the most commonly observed toxicities associated with this compound?
A3: The most frequently reported adverse events are generally mild to moderate and are consistent with increased retinoid activity. These include mucocutaneous effects such as dry skin, cheilitis (chapped lips), and pruritus (itching). Other common side effects include headache and, in some cases, elevations in serum triglycerides and liver enzymes.[3][4] At higher doses, as seen in the prostate cancer trial, dose-limiting toxicities included lethargy, somnolence, body rash, and paresthesias.
Q4: Is there a clear dose-dependent relationship for the observed toxicities?
A4: Yes, clinical data suggests a dose-dependent increase in the frequency and severity of adverse events. For instance, in a dose-ranging study for psoriasis, mucocutaneous effects were more frequent in subjects receiving 150 mg daily compared to lower doses or a placebo.[5] Similarly, a study in lamellar ichthyosis reported a higher incidence of clinically relevant laboratory abnormalities in the 150 mg group compared to the 75 mg group.
Troubleshooting Guide
Issue: Unexpectedly high levels of toxicity are observed at a standard dosage.
Possible Cause 1: Co-administration of other CYP-inhibiting drugs.
-
Troubleshooting Step: Review all co-administered compounds in your experimental protocol. Liarozole's metabolism and effects can be altered by other drugs that inhibit or induce CYP enzymes.
-
Recommendation: If possible, eliminate other CYP inhibitors from the treatment regimen. If this is not feasible, consider a dose reduction of this compound and monitor for toxicity markers more frequently.
Possible Cause 2: Individual subject variability in drug metabolism.
-
Troubleshooting Step: Genetic polymorphisms in CYP enzymes can lead to significant differences in drug metabolism between individuals.
-
Recommendation: If your experimental design allows, consider genotyping subjects for relevant CYP alleles. For in vitro experiments, use a panel of human liver microsomes from different donors to assess metabolic variability.
Possible Cause 3: Formulation or vehicle effects.
-
Troubleshooting Step: The bioavailability of this compound can be influenced by the formulation and vehicle used.
-
Recommendation: Ensure consistent and well-characterized formulation for all experiments. If switching formulations, a pilot dose-response study is recommended to re-establish the optimal dose.
Data Presentation
Table 1: Dose-Dependent Adverse Events of this compound in a 12-Week Psoriasis Study
| Adverse Event | Placebo (n=34) | 50 mg/day (n=34) | 75 mg/day (n=36) | 150 mg/day (n=35) |
| Mucocutaneous | ||||
| Cheilitis | 6% | 9% | 11% | 20% |
| Dry Skin | 9% | 12% | 14% | 23% |
| Pruritus | 12% | 15% | 17% | 26% |
| Biochemical | ||||
| Elevated Triglycerides | 3% | 6% | 9% | 14% |
Data adapted from a multicentre, double-blind, placebo-controlled, dose-ranging study.
Table 2: Adverse Events in a 12-Week Study of this compound in Lamellar Ichthyosis (NCT00282724)
| Adverse Event | Placebo (n=9) | 75 mg/day (n=27) | 150 mg/day (n=28) |
| Any Adverse Event | 67% | 85% | 89% |
| Most Frequent AEs (>10%) | |||
| Nasopharyngitis | 22% | 15% | 18% |
| Headache | 11% | 19% | 21% |
| Arthralgia | 0% | 11% | 14% |
| Dry Skin | 11% | 22% | 25% |
| Pruritus | 11% | 19% | 21% |
| Clinically Relevant Lab | |||
| Abnormalities | 0% | 7% | 18% |
Data adapted from a randomized, double-blind, multinational, placebo-controlled phase II/III trial.
Experimental Protocols
1. In Vitro CYP26A1 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP26A1.
-
Materials:
-
Recombinant human CYP26A1 enzyme
-
Luminogenic CYP substrate (e.g., P450-Glo™)
-
NADPH regeneration system
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
White opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant CYP26A1 enzyme and the appropriate concentration of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the luminogenic substrate and the NADPH regeneration system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and add the luciferin detection reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Quantification of All-Trans-Retinoic Acid (atRA) in Plasma by HPLC-MS/MS
This protocol provides a general workflow for the sensitive quantification of atRA in plasma samples.
-
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated atRA)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Liquid-liquid extraction solvent (e.g., hexane/ethyl acetate mixture)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a cold protein precipitation solvent. Vortex and centrifuge.
-
Collect the supernatant.
-
Perform liquid-liquid extraction by adding the extraction solvent. Vortex and centrifuge to separate the phases.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate atRA from other plasma components using a C18 column with a suitable mobile phase gradient (e.g., water and methanol with formic acid).
-
Detect and quantify atRA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of atRA.
-
Calculate the concentration of atRA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Mandatory Visualizations
Caption: this compound inhibits CYP26A1, increasing atRA levels and boosting retinoid signaling.
Caption: Workflow for determining the IC50 of this compound in a CYP26A1 inhibition assay.
Caption: A logical approach to troubleshooting unexpected toxicity with this compound.
References
- 1. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Liarozole Fumarate research from bench to clinic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liarozole Fumarate. Our goal is to address specific challenges encountered during the translation of preclinical research to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the cytochrome P450 enzyme system, specifically CYP26A1.[1][2] This enzyme is responsible for the metabolism and degradation of all-trans-retinoic acid (atRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3][4] By inhibiting CYP26A1, Liarozole leads to an increase in endogenous levels of atRA in tissues where the enzyme is expressed, such as the skin.[5] This elevation of atRA mimics the effects of retinoid-based therapies.
Q2: What are the main challenges observed when translating Liarozole's preclinical efficacy to clinical trials?
A2: A primary challenge is the discrepancy in observed efficacy between animal models and human clinical trials. While preclinical studies in various cancer and dermatological models have shown promise, human trials have yielded mixed results. For instance, in a Phase II/III trial for lamellar ichthyosis, Liarozole showed a trend towards improvement but did not meet the primary efficacy endpoint, a result possibly confounded by a small sample size. Similarly, in psoriasis studies, a clear dose-dependent response was observed, but significant efficacy was primarily seen at the highest dose. This highlights the difficulty in selecting appropriate preclinical models that accurately predict human response and in determining optimal clinical dosing regimens.
Q3: What are the common adverse events associated with this compound in clinical trials?
A3: The adverse events associated with Liarozole are often similar to those of other retinoids, stemming from increased retinoic acid levels. Commonly reported side effects in clinical trials for psoriasis and ichthyosis include mucocutaneous events such as dry mouth, cheilitis (chapped lips), and headache. While generally mild to moderate, some patients have experienced elevations in liver enzymes and triglycerides. It is crucial to monitor these parameters in both preclinical and clinical studies.
Q4: Are there known drug-drug interactions with this compound?
A4: Yes, as an imidazole-based compound and an inhibitor of cytochrome P450 enzymes, Liarozole has the potential for drug-drug interactions. Its primary interaction is with all-trans-retinoic acid, where it can significantly increase plasma concentrations of co-administered atRA. DrugBank lists potential interactions that could increase the risk of methemoglobinemia when combined with various anesthetic and other medications. Researchers should exercise caution and consider potential CYP-mediated interactions when designing combination therapy studies.
Q5: What are the key considerations for the formulation of this compound for preclinical and clinical studies?
A5: this compound's formulation can significantly impact its bioavailability and, consequently, its efficacy and toxicity profile. For preclinical oral formulations, challenges often include poor solubility and the need for dose flexibility. The choice of vehicle and excipients is critical to ensure adequate exposure in animal models. For clinical development, lipid-based formulations have been explored to improve oral bioavailability. It is important to note that formulations used in preclinical toxicology studies may differ from those used in clinical trials, and scientific justification is needed to bridge this gap.
Troubleshooting Guides
In Vitro & Cell-Based Assays
Issue 1: High variability in cell-based assay results.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in microplates.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
To mitigate the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with a buffer or media to maintain humidity.
-
Issue 2: Low or no detectable signal in a CYP26A1 inhibition assay.
-
Possible Cause: Degraded enzyme or substrate, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm the activity of the recombinant CYP26A1 enzyme and the integrity of the all-trans-retinoic acid substrate.
-
Optimize substrate and enzyme concentrations, as well as incubation time and temperature.
-
Ensure the buffer pH is optimal for enzyme activity (typically pH 7.4).
-
Issue 3: Unexpected cytotoxicity in cell lines at low concentrations of Liarozole.
-
Possible Cause: Off-target effects or interaction with components in the cell culture media.
-
Troubleshooting Steps:
-
Perform a comprehensive literature search for known off-target effects of Liarozole on your specific cell line.
-
Test for interactions with media components, such as serum proteins.
-
Include appropriate vehicle controls to rule out solvent-induced toxicity.
-
In Vivo & Animal Model Studies
Issue 1: Lack of efficacy in an animal model despite positive in vitro data.
-
Possible Cause: Poor pharmacokinetic properties in the chosen animal model, leading to insufficient drug exposure at the target tissue.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study in the animal model to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Analyze drug concentrations in the target tissue to confirm adequate distribution.
-
Consider reformulating the compound to improve bioavailability.
-
Issue 2: Severe retinoid-like side effects (e.g., skin lesions, weight loss) in animals at proposed therapeutic doses.
-
Possible Cause: The chosen animal model is more sensitive to elevated retinoic acid levels than anticipated.
-
Troubleshooting Steps:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model.
-
Closely monitor animals for clinical signs of toxicity.
-
Consider using a different animal model that may have a metabolic profile more similar to humans.
-
Issue 3: Difficulty in measuring changes in endogenous retinoic acid levels in plasma or tissue.
-
Possible Cause: Inadequate sample handling, extraction inefficiency, or insufficient assay sensitivity.
-
Troubleshooting Steps:
-
Handle all samples under yellow or red light to prevent photodegradation of retinoids.
-
Optimize the extraction protocol to ensure high recovery of retinoic acid.
-
Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
-
Quantitative Data Summary
Table 1: Preclinical vs. Clinical Efficacy of this compound
| Indication | Preclinical Model | Efficacy Endpoint | Preclinical Result | Clinical Trial Phase | Clinical Efficacy Endpoint | Clinical Result | Citation |
| Psoriasis | Not Specified | PASI Score Reduction | Not Specified | Phase II/III | Marked Improvement or Better | 38% in the 150 mg group | |
| Ichthyosis | Not Specified | Reduction in Lesion Severity | Marked Reduction | Phase II/III | ≥ 2-point decrease in IGA | 50% in 150 mg group (not statistically significant vs. placebo) |
Table 2: Preclinical vs. Clinical Pharmacokinetics of this compound
| Parameter | Preclinical Species | Dose | Value | Clinical Population | Dose | Value | Citation |
| Effect on atRA levels | Rat | 20 mg/kg p.o. | Plasma RA increased to 2.9 ± 0.1 ng/ml | Solid Tumors | 300 mg | Partially reversed the decline in atRA AUC | |
| IC50 (CYP26A1) | Hamster Liver Microsomes | N/A | 2.2 µM | N/A | N/A | N/A |
Table 3: Adverse Events in this compound Clinical Trials for Psoriasis
| Adverse Event | Liarozole 50 mg Daily | Liarozole 75 mg Daily | Liarozole 150 mg Daily | Placebo |
| Dry Oral Mucosa | Data not specified | Data not specified | Data not specified | Data not specified |
| Headache | Data not specified | Data not specified | Data not specified | Data not specified |
| Itching | Data not specified | Data not specified | Data not specified | Data not specified |
| Elevated Triglycerides | Mild Elevation | Mild Elevation | Data not specified | No significant change |
| Elevated Liver Enzymes | 2 cases leading to withdrawal | Data not specified | Data not specified | 1 case of erythema multiforme leading to withdrawal |
| Note: This table is a qualitative summary based on the provided search results. Detailed quantitative data on the incidence of each adverse event was not available in the search results. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro CYP26A1 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYP26A1 activity.
Methodology:
-
Microsome Preparation: Utilize recombinant human CYP26A1 expressed in a suitable system or isolated from human liver tissue.
-
Incubation: Pre-incubate the microsomal protein with varying concentrations of this compound in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of all-trans-retinoic acid (substrate) and an NADPH-regenerating system.
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the metabolite (e.g., 4-hydroxy-retinoic acid) using LC-MS/MS.
-
Data Interpretation: Calculate the IC50 value, which is the concentration of Liarozole that inhibits 50% of CYP26A1 activity.
Protocol 2: Measurement of Retinoic Acid Levels in Cultured Cells
Objective: To quantify the effect of this compound on intracellular retinoic acid concentrations.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping.
-
Extraction: Perform a liquid-liquid extraction of retinoids from the cell pellet using an organic solvent (e.g., hexane/ethyl acetate).
-
Analysis: Quantify the concentration of all-trans-retinoic acid in the extract using a highly sensitive method like LC-MS/MS.
-
Data Normalization: Normalize the retinoic acid levels to the total protein concentration of the cell lysate.
Visualizations
Caption: this compound inhibits CYP26A1, increasing intracellular atRA levels and modulating gene transcription.
Caption: Workflow illustrating the translation of this compound research from preclinical to clinical stages.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Liarozole Fumarate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the oral bioavailability of Liarozole Fumarate.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of this compound in our rat model after oral gavage. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a frequent issue for compounds like this compound, which is poorly soluble in water. The primary bottlenecks are typically poor dissolution in the gastrointestinal (GI) fluid and potential first-pass metabolism in the liver.
Potential Solutions:
-
Formulation Strategy: The most effective way to improve bioavailability is to enhance the dissolution rate. Consider the following advanced formulation strategies:
-
Lipid-Based Formulations: Formulating Liarozole in self-nanoemulsifying drug delivery systems (SNEDDS) or solid lipid nanoparticles (SLNs) can significantly improve its solubility and absorption by utilizing the body's natural lipid absorption pathways.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of Liarozole with a hydrophilic polymer can increase its dissolution by presenting it in a higher-energy, amorphous state.[1]
-
Particle Size Reduction: Micronization or creating nanocrystals of the drug substance increases the surface area, which can lead to a faster dissolution rate.[1]
-
-
Vehicle Selection: The vehicle used for administration is critical. For preclinical studies, a common vehicle for lipophilic drugs that can help maintain the drug in suspension and aid absorption is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. However, the optimal vehicle should be determined through formulation screening.[1]
-
First-Pass Metabolism: Liarozole is a known substrate for cytochrome P450 enzymes. While it also inhibits these enzymes, its own metabolism can reduce the amount of drug reaching systemic circulation.[1] Advanced delivery systems like nanoparticles may offer some protection against extensive first-pass metabolism.
Q2: What are the best practices for preparing a this compound suspension for oral gavage in rats?
A2: Preparing a homogenous and stable suspension is crucial for consistent dosing. Here is a general protocol:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethylcellulose (CMC) in deionized water.
-
Gradually add the Liarozole powder to the CMC solution while continuously vortexing to ensure a uniform suspension.
-
It is best practice to prepare the suspension fresh on the day of the experiment to avoid any potential stability issues.
Q3: We are experiencing issues with the oral gavage procedure itself, leading to animal stress and potential data variability. What can we do to improve our technique?
A3: Proper oral gavage technique is vital for animal welfare and data quality.
-
Animal Acclimatization: Acclimate the animals to handling and the gavage procedure to minimize stress.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of an appropriate size for the animal (e.g., 18-gauge for rats) to prevent injury.
-
Correct Placement: Measure the needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach. Mark this depth on the needle. Pass the needle gently along the roof of the mouth and down the esophagus. If you meet resistance, do not force it.
Q4: Are there alternative administration routes to consider for improving this compound bioavailability in preclinical studies?
A4: While oral administration is common, other routes can be explored in early-stage research to understand the compound's intrinsic properties, though they may not be the intended clinical route. Intravenous (IV) administration is often used to determine the absolute bioavailability of an oral formulation by comparing the plasma concentration-time curves.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | - Inconsistent dosing due to poor suspension homogeneity. - Improper oral gavage technique. - Differences in food intake (if not fasted). | - Ensure the suspension is continuously stirred or vortexed between dosing each animal. - Review and standardize the oral gavage procedure among all personnel. - Ensure animals are fasted overnight with free access to water before dosing. |
| Drug precipitation observed in the formulation before or during administration. | - Poor solubility of Liarozole in the chosen vehicle. - Temperature changes affecting solubility. | - Increase the concentration of solubilizing agents (e.g., co-solvents, surfactants) in the vehicle. - Consider formulating as a lipid-based system (SNEDDS/SLNs) or a solid dispersion where the drug is molecularly dispersed. |
| Unexpected adverse events in animals (e.g., skin irritation, weight loss). | - Retinoid-like effects due to Liarozole's mechanism of action (increasing endogenous retinoic acid). - Toxicity of the formulation vehicle or excipients. | - Monitor animals for signs of retinoid toxicity (e.g., dry skin, cheilitis). Consider dose reduction if necessary. - Review the toxicity profile of all formulation components. Ensure concentrations are within safe limits for the animal species. |
Data Presentation
Direct comparative in vivo bioavailability data for different this compound formulations is limited in the public literature. However, the following table provides an illustrative example of how a nanoparticle formulation can significantly enhance the oral bioavailability of a poorly water-soluble, lipophilic drug with properties similar to Liarozole, when compared to a standard drug suspension.
Table 1: Illustrative Example of Bioavailability Enhancement with a Nanoparticle Formulation for a Lipophilic Drug
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 3,087 | 2 | 12,345 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 10,274 | 4 | 123,450 | 1000 |
This table is a representative example and does not show data for this compound itself.
Experimental Protocols
Pharmacokinetic Study of a this compound Suspension in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound suspension in rats.
-
Animals: Male Sprague-Dawley rats (250-300g). Animals should be fasted overnight before dosing, with free access to water.
-
Formulation Preparation (Suspension): a. Weigh the required amount of this compound. b. Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. c. Gradually add the this compound powder to the CMC solution while vortexing to create a homogenous suspension. d. Prepare the suspension fresh on the day of the experiment.
-
Dosing: a. Administer the Liarozole suspension to the rats via oral gavage at a dose of 10 mg/kg. b. Use a flexible, 18-gauge, ball-tipped gavage needle. c. The dosing volume should be 5 mL/kg.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Plasma concentrations of this compound are typically determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Visualizations
Signaling Pathway of this compound
Liarozole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1. This enzyme is responsible for the metabolism and breakdown of all-trans-retinoic acid (atRA). By inhibiting CYP26A1, Liarozole increases the endogenous levels of atRA, which then leads to the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating gene transcription.
Caption: this compound inhibits CYP26A1, increasing atRA levels and modulating gene expression.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study to evaluate a new formulation of this compound.
Caption: Workflow of a typical pharmacokinetic study for a new this compound formulation.
References
Validation & Comparative
A Comparative Analysis of Liarozole Fumarate and Acitretin in Psoriasis Models
This guide provides a detailed comparison of two systemic treatments for severe psoriasis: Liarozole Fumarate and Acitretin. While both therapies leverage the retinoid signaling pathway, their mechanisms of action, clinical efficacy, and effects on cellular markers in psoriasis models present distinct profiles. This document is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven comparison of these compounds.
Executive Summary
This compound and Acitretin are both effective in treating severe plaque psoriasis, demonstrating comparable clinical outcomes and effects on key cellular markers of the disease.[1] Acitretin, a synthetic second-generation retinoid, acts as a direct agonist of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4][5] In contrast, Liarozole, an imidazole-based compound, functions as a retinoic acid metabolism blocking agent (RAMBA). It inhibits the cytochrome P450-dependent catabolism of endogenous all-trans retinoic acid, leading to an increase in its intracellular levels. Despite these different pharmacological approaches, a head-to-head clinical study revealed no significant differences in the reduction of Psoriasis Area and Severity Index (PASI) scores or in the modulation of epidermal proliferation, differentiation, and inflammation markers after 12 weeks of treatment.
Comparative Efficacy and Cellular Effects
Experimental data from a double-blind, randomized clinical study directly comparing Liarozole and Acitretin in patients with severe plaque psoriasis highlights their comparable performance.
Clinical Efficacy
Both treatments resulted in a significant reduction in the Psoriasis Area and Severity Index (PASI) score over a 12-week period.
| Parameter | Liarozole | Acitretin | Reference |
| Treatment Duration | 12 weeks | 12 weeks | |
| Mean PASI Score Reduction | Statistically significant (P ≤ 0.05) | Statistically significant (P ≤ 0.05) | |
| Comparison | No significant difference between groups | No significant difference between groups |
Cellular and Biomarker Analysis
Analysis of skin biopsies and serum samples before and after treatment revealed similar effects on key pathological features of psoriasis.
| Marker | Biological Process | Liarozole Effect | Acitretin Effect | Reference |
| Neutrophil Count | Inflammation | Significant Decrease | Significant Decrease | |
| Ki-67 Positive Cells | Epidermal Proliferation | Significant Decrease | Significant Decrease | |
| Transglutaminase | Normal Differentiation | Significant Decrease | Significant Decrease | |
| Cytokeratin 16 (CK16) | Abnormal Differentiation | Significant Decrease | Significant Decrease | |
| SKALP/Elafin (Serum) | Inflammation/Differentiation | Significant Decrease | Significant Decrease | |
| E-FABP | Differentiation | Minimal Decrease | Minimal Decrease |
Mechanisms of Action: Signaling Pathways
The fundamental difference between Liarozole and Acitretin lies in their approach to modulating retinoid signaling. Acitretin is a direct-acting agonist, whereas Liarozole is an indirect modulator.
Caption: Acitretin directly binds to nuclear retinoid receptors to modulate gene expression.
Caption: Liarozole inhibits an enzyme to increase endogenous retinoic acid levels.
Experimental Protocols
The methodologies outlined below are based on the comparative study by de Jong et al., 1998, and represent standard procedures for the evaluation of anti-psoriatic compounds.
Study Design and Patient Population
A double-blind, randomized clinical study was conducted with 20 patients suffering from severe plaque psoriasis. Patients were randomly assigned to receive either Liarozole or Acitretin for 12 weeks.
Caption: Workflow of the comparative clinical trial from patient screening to data analysis.
Clinical Assessment
-
Psoriasis Area and Severity Index (PASI): The extent and severity of psoriasis were evaluated using the PASI score at baseline and after 12 weeks of treatment. This index grades the erythema, induration, and scaling of psoriatic lesions and the percentage of body surface area affected.
Immunohistochemistry
-
Objective: To quantify markers of proliferation (Ki-67) and abnormal differentiation (Cytokeratin 16) in skin biopsies.
-
Protocol:
-
4-µm cryosections were cut from frozen skin biopsy samples.
-
Sections were fixed in acetone for 10 minutes and air-dried.
-
Endogenous peroxidase activity was blocked using 0.1% H₂O₂ in phosphate-buffered saline (PBS).
-
Sections were incubated with primary monoclonal antibodies against Ki-67 and Cytokeratin 16.
-
A secondary biotinylated horse anti-mouse antibody was applied, followed by an avidin-biotin-peroxidase complex.
-
Peroxidase activity was visualized using 3-amino-9-ethylcarbazole, resulting in a red-brown precipitate.
-
Sections were counterstained with Mayer's hematoxylin.
-
Positive cells were counted per unit area or length of the epidermis to determine the labeling index.
-
Neutrophil Staining
-
Objective: To assess the level of inflammation by counting neutrophils in the epidermis.
-
Protocol:
-
Cryosections were stained for chloroacetate esterase to identify neutrophils.
-
The number of positive cells in the epidermis was counted and expressed per mm of the section length.
-
Transglutaminase Assay
-
Objective: To measure the activity of transglutaminase, an enzyme involved in the formation of the cornified envelope during normal keratinocyte differentiation.
-
Protocol:
-
Epidermal homogenates were prepared from skin biopsies.
-
Transglutaminase activity was determined by measuring the incorporation of ¹⁴C-putrescine into N,N'-dimethylcasein.
-
The reaction was initiated by adding the epidermal homogenate to a reaction mixture containing the substrate and CaCl₂.
-
The reaction was stopped by adding cold trichloroacetic acid.
-
The precipitate was collected on filter paper, and radioactivity was measured using a liquid scintillation counter.
-
SKALP/Elafin ELISA
-
Objective: To measure levels of the inflammatory marker SKALP (Skin-Derived Antileukoproteinase), also known as elafin, in the serum.
-
Protocol:
-
A sandwich ELISA was performed using a polyclonal antibody against recombinant SKALP/elafin.
-
96-well plates were coated with the capture antibody.
-
Serum samples were added to the wells.
-
A biotinylated detection antibody was used, followed by streptavidin-peroxidase.
-
The substrate (tetramethylbenzidine) was added, and the color reaction was measured spectrophotometrically at 450 nm.
-
Concentrations were determined by comparison with a standard curve of recombinant SKALP/elafin.
-
Conclusion
This compound and Acitretin, despite their fundamentally different mechanisms of modulating retinoid signaling, demonstrate comparable clinical efficacy and cellular effects in the treatment of severe plaque psoriasis. Acitretin acts as a direct pharmacological agonist, while Liarozole enhances the action of endogenous retinoic acid by preventing its breakdown. The convergence of their therapeutic outcomes suggests that the ultimate downstream effects of activating the retinoid pathway are key to their anti-psoriatic action. This comparative analysis provides a valuable framework for understanding these two therapeutic strategies and can inform the development of novel, potentially more targeted treatments for psoriasis.
References
- 1. academicmed.org [academicmed.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The effects of oral liarozole on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Psoriasis and Psoriasiform Dermatoses on Basis of Ki-67 Immunohistochemical Expression [ejhm.journals.ekb.eg]
- 5. K16 expression in uninvolved psoriatic skin: a possible marker of pre-clinical psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Retinoic Acid Metabolism Blocking Agents (RAMBAs): Liarozole Fumarate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liarozole Fumarate and other prominent retinoic acid metabolism blocking agents (RAMBAs). The objective is to offer a clear, data-driven analysis of their performance, supported by experimental evidence, to aid in research and development decisions.
Introduction to Retinoic Acid Metabolism Blocking Agents (RAMBAs)
Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule that regulates cellular proliferation, differentiation, and apoptosis.[1] Its therapeutic potential in dermatology and oncology is well-documented; however, its clinical utility is often limited by the rapid metabolic inactivation of all-trans-retinoic acid (ATRA) and the emergence of resistance.[1][2] This metabolic breakdown is primarily mediated by the cytochrome P450 enzymes of the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[3][4]
Retinoic acid metabolism blocking agents (RAMBAs) are a class of drugs designed to inhibit these CYP26 enzymes, thereby increasing the endogenous levels of RA in target tissues. This approach aims to enhance the therapeutic effects of endogenous RA while potentially reducing the side effects associated with systemic retinoid administration. Liarozole, an imidazole-based compound, is one of the most studied RAMBAs. This guide compares this compound with other notable RAMBAs, including Talarozole and Ketoconazole.
Mechanism of Action of RAMBAs
RAMBAs function by inhibiting the CYP26 enzymes responsible for the catabolism of ATRA. This inhibition leads to an accumulation of endogenous ATRA within cells, which can then activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in various cellular processes.
Comparative Efficacy: In Vitro Inhibition of CYP26 Enzymes
The primary measure of a RAMBA's potency is its ability to inhibit the enzymatic activity of CYP26 isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | CYP26A1 IC50 (µM) | CYP26B1 IC50 (µM) | Selectivity Notes |
| This compound | 0.98 - 3.0 | - | Also inhibits other CYP enzymes like CYP3A4. |
| Talarozole (R115866) | 0.004 - 0.005 | 0.00046 | Highly potent and selective for CYP26 over other CYPs. |
| Ketoconazole | 0.34 | - | Broad-spectrum CYP inhibitor. |
| Note: IC50 values can vary depending on the experimental conditions. "-" indicates data not readily available from the searched sources. |
Experimental Protocols
In Vitro CYP26A1 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound against CYP26A1 using human liver microsomes or recombinant enzymes.
1. Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Human liver microsomes (HLMs) or recombinant human CYP26A1.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Probe substrate: all-trans-retinoic acid (ATRA).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the phosphate buffer, HLMs or recombinant enzyme, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH regenerating system and the ATRA substrate.
-
Incubate at 37°C for a specific duration, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the primary metabolite of ATRA (e.g., 4-hydroxy-RA).
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
In Vivo Performance and Clinical Applications
The ultimate measure of a RAMBA's effectiveness is its ability to modulate RA levels in target tissues and elicit a therapeutic response in vivo.
This compound
-
Dermatology: Liarozole has been investigated for the treatment of psoriasis and ichthyosis. In a study on severe psoriasis, oral Liarozole (75-150 mg twice daily) resulted in a 77% reduction in the Psoriasis Area and Severity Index (PASI) score after 12 weeks. In patients with lamellar ichthyosis, oral Liarozole showed improvements in scaling and overall disease severity.
-
Oncology: Liarozole has also been studied in the context of cancer, particularly prostate cancer, due to its ability to inhibit androgen biosynthesis as an off-target effect.
Talarozole (Rambazole)
-
Dermatology: Talarozole, a more potent and selective RAMBA, has shown promise in the treatment of psoriasis and acne. Clinical trials have been conducted for both oral and topical formulations.
Ketoconazole
-
Oncology: While primarily an antifungal agent, Ketoconazole's inhibition of cytochrome P450 enzymes has led to its investigation as a treatment for prostate cancer due to its ability to block androgen synthesis. Its RAMBA activity is a secondary characteristic that may contribute to its anti-cancer effects.
Comparative Data from In Vivo and Clinical Studies
| Indication | Compound | Dosage | Key Findings | Reference |
| Psoriasis | Liarozole | 75-150 mg b.i.d. | 77% reduction in PASI score at 12 weeks. | |
| Psoriasis | Talarozole (Oral) | 0.5, 1, or 2 mg daily | Statistically significant positive dose-response trend for PASI 75 at the 2 mg dose. | |
| Lamellar Ichthyosis | Liarozole | 75 or 150 mg once daily | Improved scaling and Dermatology Life Quality Index (DLQI). |
Experimental Protocols
Quantification of Endogenous Retinoic Acid in Skin Biopsies
This protocol describes a general method for extracting and quantifying RA levels in skin tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
1. Materials:
-
Skin biopsy sample.
-
Homogenization buffer.
-
Organic solvents for extraction (e.g., hexane, acetonitrile).
-
Internal standard (e.g., a deuterated or 13C-labeled RA analog).
-
HPLC system coupled to a tandem mass spectrometer.
2. Procedure:
-
Homogenize the skin biopsy sample in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Perform liquid-liquid extraction of retinoids using organic solvents.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the different RA isomers using a suitable HPLC column and gradient.
-
Detect and quantify the RA isomers using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
Generate a standard curve using known concentrations of RA standards.
-
Calculate the concentration of RA in the skin sample based on the peak area ratio of the analyte to the internal standard and the standard curve.
Conclusion
This compound represents a foundational RAMBA that has demonstrated clinical activity in various dermatological and oncological conditions. However, the development of more potent and selective agents like Talarozole highlights the evolution of this therapeutic class. While Ketoconazole exhibits RAMBA activity, its broad-spectrum CYP inhibition presents a different clinical profile.
The choice of a RAMBA for research or clinical development will depend on the specific target indication, the desired level of selectivity, and the acceptable safety profile. The data and protocols presented in this guide offer a starting point for the comparative evaluation of these promising therapeutic agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of different RAMBAs.
References
- 1. Cytochrome-P-450-dependent metabolism of retinoic acid in rat skin microsomes: inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of all-trans-retinoic acid metabolism by fluconazole in vitro and in patients with acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournals.se [medicaljournals.se]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Liarozole Fumarate: A Comparative Analysis of its Efficacy in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data on liarozole fumarate, a potent retinoic acid metabolism blocking agent (RAMBA), reveals its significant therapeutic potential across a range of animal models for cancer and dermatological disorders. This guide provides researchers, scientists, and drug development professionals with a comparative overview of liarozole's effects against alternative therapies, supported by experimental data and detailed methodologies.
This compound distinguishes itself through its dual mechanism of action, functioning as both a RAMBA and an aromatase inhibitor. By inhibiting the cytochrome P450-dependent catabolism of all-trans retinoic acid (atRA), liarozole elevates endogenous atRA levels, thereby modulating cellular differentiation and proliferation. Its ability to also inhibit aromatase provides an additional therapeutic avenue, particularly in hormone-sensitive cancers. This guide delves into the cross-validation of these effects in established animal models of breast cancer, prostate cancer, and psoriasis, offering a side-by-side comparison with standard-of-care and alternative treatments.
Efficacy in Mammary Carcinoma
In the well-established N-methyl-N-nitrosourea (MNU)-induced rat model of estrogen receptor-positive (ER+) mammary carcinoma, this compound has demonstrated marked anti-tumor effects. When compared to the selective estrogen receptor modulator (SERM) tamoxifen, liarozole exhibits a distinct, non-additive anti-tumor activity, while notably mitigating the uterotrophic effects associated with tamoxifen.
Comparative Efficacy Data: MNU-Induced Rat Mammary Carcinoma
| Treatment Group | Dosage | Administration Route | Mean Final Tumor Burden (mm²)[1] | Percentage Reduction vs. Control |
| Control | - | - | 1375 | - |
| Liarozole (L20) | 20 mg/kg | Oral gavage | 525 | 61.8% |
| Liarozole (L80) | 80 mg/kg | Oral gavage | 452 | 67.1% |
| Tamoxifen (T100) | 100 µg/kg | Subcutaneous injection | 32 | 97.7% |
| L20 + T100 | 20 mg/kg + 100 µg/kg | Oral gavage + Subcutaneous injection | 117 | 91.5% |
| L80 + T100 | 80 mg/kg + 100 µg/kg | Oral gavage + Subcutaneous injection | 84 | 93.9% |
Experimental Protocol: MNU-Induced Mammary Carcinoma in Rats[1][2][3][4]
-
Animal Model: Female Sprague-Dawley rats.
-
Tumor Induction: A single intraperitoneal injection of N-methyl-N-nitrosourea (MNU) at a dose of 50 mg/kg body weight is administered to 50-day-old rats to induce mammary tumors.
-
Treatment Initiation: Treatment is initiated when animals develop one or more tumors greater than 10 mm in diameter.
-
Dosing and Administration:
-
This compound is administered daily by oral gavage at doses of 20 mg/kg or 80 mg/kg.
-
Tamoxifen is administered daily by subcutaneous injection at a dose of 100 µg/kg.
-
-
Treatment Duration: 56 consecutive days.
-
Outcome Measures: Total cumulative tumor volume is measured throughout the study. At the end of the treatment period, final tumor burden is determined.
Activity in Prostatic Tumor Models
In a severe combined immunodeficiency (SCID) mouse model xenografted with the androgen-independent human prostatic carcinoma cell line PC-3ML-B2, this compound has been shown to reduce subcutaneous tumor growth and bone metastasis. Its efficacy in this model is attributed to the inhibition of retinoic acid catabolism, leading to increased intra-tumoral retinoic acid levels.
Comparative Efficacy Data: PC-3ML-B2 Prostatic Carcinoma in SCID Mice
A direct quantitative comparison of tumor growth inhibition between liarozole and a control or alternative in the PC-3ML-B2 model from a single study is not available in the reviewed literature. However, one study reported that liarozole reduced subcutaneous and bone metastasis tumor growth.Another study on MCF-7 breast cancer cells (in vitro) showed that liarozole at 10⁻⁵ M inhibited cell growth by 35% and enhanced the antiproliferative effect of all-trans-retinoic acid by more than 10-fold.
Experimental Protocol: PC-3ML-B2 Xenograft in SCID Mice
-
Animal Model: Male Severe Combined Immunodeficiency (SCID) mice, 6-8 weeks old.
-
Cell Line: PC-3ML-B2 human prostate carcinoma cells.
-
Tumor Implantation: 2 x 10⁶ PC-3ML-B2 cells are suspended in a 1:1 mixture of serum-free media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment begins once tumors are established.
-
Dosing and Administration: this compound is administered, though the specific dosage and route were not detailed in the abstract. In other in vivo cancer studies, oral gavage is a common administration route.
-
Outcome Measures: Subcutaneous tumor growth and the incidence of bone metastasis are monitored.
Effects in Psoriasis Models
Comparative Efficacy Data: Imiquimod-Induced Psoriasis in Mice
Direct comparative data for liarozole in this model is lacking. However, a study comparing other topical treatments provides context for expected efficacy.One study in BALB/c mice showed that clobetasol significantly inhibited imiquimod-induced epidermal hyperplasia and inflammation, while calcipotriol and tazarotene did not show a significant effect under the study's conditions.Another study in humans demonstrated that oral liarozole at 150 mg/day significantly reduced the mean PASI score from 15.8 to 8.8 over 12 weeks.
| Treatment Group | Dosage | Administration Route | Mean PASI Score Reduction (vs. control/vehicle) |
| Liarozole | (Data not available in animal model) | (Data not available in animal model) | (Data not available in animal model) |
| Calcipotriol | 0.005% ointment | Topical | Variable results reported |
| Tazarotene | 0.1% gel | Topical | Variable results reported |
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
-
Animal Model: BALB/c or C57BL/6 mice.
-
Psoriasis Induction: A daily topical application of 62.5 mg of 5% imiquimod cream is administered to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment Application: Therapeutic agents (e.g., ointments or gels) are applied topically to the affected area, typically starting after the initial days of imiquimod application.
-
Outcome Measures: The severity of the psoriatic lesions is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and induration (thickness). Epidermal thickness can also be measured histologically at the end of the study.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's Mechanism of Action.
Caption: Tamoxifen's Mechanism of Action.
Caption: Imiquimod-Induced Psoriasis Experimental Workflow.
Conclusion
The compiled data underscores the therapeutic potential of this compound in diverse preclinical settings. Its unique dual mechanism of action offers a compelling rationale for its continued investigation, both as a monotherapy and in combination with existing treatments. The detailed experimental protocols provided herein serve as a valuable resource for researchers designing future studies to further elucidate the efficacy and mechanisms of liarozole and its alternatives. The visualized signaling pathways and workflows offer a clear conceptual framework for understanding the molecular interactions and experimental designs relevant to this promising therapeutic agent. Further research is warranted to establish direct comparative efficacy in dermatological models and to further explore its potential in a broader range of cancer types.
References
A Head-to-Head Analysis of Liarozole Fumarate and Ketoconazole as CYP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of Liarozole Fumarate and Ketoconazole as inhibitors of cytochrome P450 (CYP) enzymes. This document synthesizes in vitro inhibition data, details relevant experimental methodologies, and provides visual representations of the affected biochemical pathways to support informed decisions in research and development.
Both Liarozole and Ketoconazole are imidazole-based compounds known for their interaction with CYP enzymes, but they exhibit distinct inhibitory profiles and primary mechanisms of action. Ketoconazole is a well-established broad-spectrum antifungal agent that acts as a potent inhibitor of multiple CYP enzymes, most notably CYP3A4 and those involved in steroid biosynthesis.[1][2] Liarozole, on the other hand, is primarily characterized as a Retinoic Acid Metabolism Blocking Agent (RAMBA), which functions by inhibiting the CYP26 family of enzymes responsible for the catabolism of retinoic acid.[3][4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50 and Ki values) of this compound and Ketoconazole against various human CYP enzymes. It is critical to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the published literature. Therefore, the presented values have been compiled from various sources and should be interpreted with this consideration in mind.
Table 1: Inhibition of Key CYP Enzymes by this compound and Ketoconazole
| CYP Isoform | This compound IC50 (µM) | Ketoconazole IC50 (µM) | Ketoconazole Ki (µM) |
| CYP3A4 | 98.1[5] | 0.04 - 0.105 | 0.011 - 0.045 |
| CYP26A1 | 2.1 - 7 | 0.55 | - |
| CYP26B1 | - | 0.592 | - |
| CYP19A1 (Aromatase) | Potent Inhibitor | Weak Inhibitor | - |
| CYP1A1 | 0.469 | - | - |
| CYP2A6 | 24.4 | - | - |
| CYP1A2 | 321 | - | - |
Note: "-" indicates that data was not available in the reviewed sources.
Table 2: Enantiospecific Inhibition of CYP3A4 by Ketoconazole Enantiomers
| Substrate | Enantiomer | IC50 (µM) | Ki (µM) |
| Testosterone | (+)-Ketoconazole | 1.69 | 0.92 |
| (-)-Ketoconazole | 0.90 | 0.17 | |
| Midazolam | (+)-Ketoconazole | 1.46 | 2.52 |
| (-)-Ketoconazole | 1.04 | 1.51 |
Experimental Protocols
The following section outlines a generalized methodology for determining the in vitro inhibitory potential of compounds like Liarozole and Ketoconazole against CYP enzymes, based on commonly cited experimental designs.
In Vitro CYP Inhibition Assay (IC50 Determination)
This assay is designed to determine the concentration of an inhibitor that causes a 50% reduction in the activity of a specific CYP enzyme.
1. Materials and Reagents:
-
Human liver microsomes (HLMs) as the enzyme source.
-
Specific probe substrates for each CYP isoform being tested (e.g., testosterone or midazolam for CYP3A4).
-
Test inhibitors (this compound, Ketoconazole) dissolved in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (cofactor for CYP activity).
-
Appropriate buffers and quenching solutions.
2. Assay Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The inhibitor dilutions are pre-incubated with human liver microsomes in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the specific probe substrate and the NADPH regenerating system.
-
The reaction is allowed to proceed for a defined period under controlled temperature conditions (e.g., 37°C).
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The samples are then processed (e.g., centrifugation) to remove precipitated proteins.
3. Analysis:
-
The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
The percentage of enzyme activity inhibition is calculated for each inhibitor concentration relative to a vehicle control.
4. Data Interpretation:
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a four-parameter logistic equation to determine the IC50 value.
Time-Dependent Inhibition (TDI) Assay (IC50 Shift)
This assay is used to assess whether a compound's inhibitory potency increases with pre-incubation time, suggesting time-dependent inhibition.
1. Assay Procedure:
-
Three sets of experiments are conducted in parallel:
-
0-minute pre-incubation: The inhibitor, microsomes, and NADPH are added simultaneously with the substrate.
-
30-minute pre-incubation without NADPH: The inhibitor and microsomes are pre-incubated for 30 minutes before the addition of the substrate and NADPH.
-
30-minute pre-incubation with NADPH: The inhibitor, microsomes, and NADPH are pre-incubated for 30 minutes before the addition of the substrate.
-
-
The subsequent steps of reaction termination and analysis are the same as in the standard IC50 determination assay.
2. Data Interpretation:
-
An "IC50 shift" is calculated as the ratio of the IC50 value from the pre-incubation without NADPH to the IC50 value from the pre-incubation with NADPH.
-
A significant shift to a lower IC50 value in the presence of NADPH indicates time-dependent inhibition.
Signaling Pathways and Experimental Workflow
Liarozole's Mechanism of Action: Inhibition of Retinoic Acid Catabolism
Liarozole's primary therapeutic effect is derived from its inhibition of CYP26A1, the key enzyme responsible for the breakdown of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA, which then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then modulates the transcription of genes involved in cell differentiation and proliferation.
Ketoconazole's Mechanism of Action: Inhibition of Steroidogenesis
At high doses, ketoconazole is a potent inhibitor of several CYP enzymes critical for steroid hormone synthesis, including cholesterol side-chain cleavage enzyme (CYP11A1), 17α-hydroxylase/17,20-lyase (CYP17A1), and 11β-hydroxylase (CYP11B1). This leads to a reduction in the production of cortisol and androgens.
General Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a CYP inhibitor in vitro.
References
- 1. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Liarozole Fumarate with other drugs
A Comparative Guide for Researchers and Drug Development Professionals
Liarozole Fumarate, an imidazole-based compound, has demonstrated significant potential as a synergistic agent in cancer therapy, primarily through its interaction with retinoids. This guide provides an objective comparison of Liarozole's synergistic effects, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Synergism: Inhibition of Retinoic Acid Metabolism
Liarozole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, CYP26A1.[1][2] This enzyme is responsible for the catabolism of all-trans-retinoic acid (atRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1][2][3] By blocking CYP26A1, Liarozole effectively increases the intracellular concentrations of endogenous and exogenously administered retinoic acid, thereby amplifying its anti-cancer effects.
References
Long-Term Efficacy of Liarozole Fumarate in Dermatological Disorders: A Comparative Analysis
For Immediate Release
In the landscape of treatments for disorders of keratinization, particularly congenital ichthyosis, liarozole fumarate has emerged as a significant therapeutic agent. This guide provides a detailed comparison of the long-term efficacy of this compound against other established treatments, namely the oral retinoid acitretin and the topical retinoid tazarotene. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and underlying mechanisms of action.
Executive Summary
This compound, a retinoic acid metabolism-blocking agent (RAMBA), offers a distinct mechanism of action by increasing endogenous levels of retinoic acid in the skin. Clinical trials have demonstrated its efficacy in treating congenital ichthyosis, with a safety profile that shows a favorable trend when compared to the systemic retinoid, acitretin. Acitretin, a second-generation oral retinoid, is a well-established therapy for severe psoriasis and disorders of keratinization but is associated with a range of systemic side effects. Tazarotene, a topical third-generation retinoid, provides a localized treatment option with demonstrated efficacy in improving scaling and roughness in ichthyosis, thereby avoiding systemic adverse events.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials, providing a clear comparison of the efficacy and safety of this compound, acitretin, and tazarotene in the treatment of ichthyosis.
Table 1: Efficacy of this compound vs. Placebo in Lamellar Ichthyosis (12 Weeks)
| Outcome Measure | Liarozole 75 mg/day (n=27) | Liarozole 150 mg/day (n=28) | Placebo (n=9) |
| Responder Rate (≥2-point decrease in IGA) | 41%[1] | 50%[1] | 11%[1] |
| Mean Change in IGA Score from Baseline | Decrease observed[1] | Decrease observed[1] | Minimal change |
| Mean Change in Scaling Score from Baseline | Decrease observed at weeks 8 and 12 | Decrease observed at weeks 8 and 12 | Minimal change |
| Improvement in Dermatology Life Quality Index (DLQI) | Observed | Observed | Not significant |
IGA: Investigator's Global Assessment
Table 2: Efficacy of this compound vs. Acitretin in Ichthyosis (12 Weeks)
| Outcome Measure | Liarozole 150 mg/day (n=15) | Acitretin 35 mg/day (n=16) | Statistical Significance |
| Patients "Markedly Improved" | 67% (10 of 15) | 81% (13 of 16) | No statistically significant difference |
| Improvement in Scaling on the Trunk | More pronounced improvement* | - | P = 0.047 |
*Baseline scaling on the trunk was significantly worse in the liarozole group (P = 0.024).
Table 3: Efficacy of Topical Tazarotene in Congenital Ichthyosis (4 Weeks)
| Outcome Measure | Tazarotene 0.05% Gel (n=12) | 10% Urea Ointment (Control) |
| Unilateral Improvement (Tazarotene side) | 75% (9 of 12) | - |
| Excellent Response | 33% (4 of 12) | - |
| Good Response | 33% (4 of 12) | - |
Table 4: Comparative Safety Profile
| Adverse Event Profile | This compound | Acitretin | Tazarotene (Topical) |
| Common Side Effects | Mild to moderate retinoic acid-related events (e.g., dry skin, cheilitis) | Retinoid-related effects (e.g., dry mucous membranes, hair loss, elevated lipids) | Local irritation, pruritus, burning sensation |
| Systemic Side Effects | Tended to occur less frequently than acitretin | More frequent and potentially more severe systemic effects | Minimal systemic absorption |
| Serious Adverse Events | No serious drug-related adverse events reported in the comparative trial | No serious drug-related adverse events reported in the comparative trial | Not reported in the cited ichthyosis studies |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the critical appraisal of the evidence.
This compound vs. Placebo for Lamellar Ichthyosis (NCT00282724)
-
Study Design: A randomized, double-blind, multinational, placebo-controlled, parallel-group Phase II/III trial.
-
Patient Population: 64 patients aged ≥ 14 years with a clinical diagnosis of moderate to severe lamellar ichthyosis (Investigator's Global Assessment [IGA] score ≥ 3).
-
Treatment Arms:
-
Oral liarozole 75 mg once daily for 12 weeks.
-
Oral liarozole 150 mg once daily for 12 weeks.
-
Placebo once daily for 12 weeks.
-
-
Primary Efficacy Endpoint: The response rate at week 12, defined as the percentage of patients with at least a 2-point decrease in the IGA score from baseline.
-
Secondary Efficacy Endpoints:
-
Change from baseline in IGA score at week 8.
-
Change from baseline in a 5-point scale for erythema, scaling, and pruritus severity at weeks 8 and 12.
-
Dermatology Life Quality Index (DLQI) and Short Form-36 (SF-36) health survey.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.
Oral Liarozole vs. Acitretin for Ichthyosis
-
Study Design: A phase II/III multicentre, double-blind, randomized, active-controlled study.
-
Patient Population: 32 patients with various types of ichthyosis.
-
Treatment Arms:
-
Oral liarozole 75 mg twice daily (150 mg/day) for 12 weeks.
-
Oral acitretin 10 mg in the morning and 25 mg in the evening (35 mg/day) for 12 weeks.
-
-
Efficacy and Safety Monitoring: Clinical efficacy, tolerability, and safety were monitored throughout the 12-week treatment period. The overall evaluation of the response to treatment at the endpoint was a key assessment.
Topical Tazarotene in Congenital Ichthyosis
-
Study Design: An open, non-randomized, intraindividually controlled, half-side pilot study.
-
Patient Population: 12 patients with different forms of congenital ichthyosis (X-linked recessive ichthyosis, non-erythrodermic autosomal recessive lamellar ichthyosis, autosomal dominant ichthyosis vulgaris, and ichthyosis bullosa of Siemens).
-
Treatment Protocol:
-
Tazarotene 0.05% gel was applied unilaterally to a defined body area (10% of the body surface area) daily for 2 weeks, then three times a week for another 2 weeks.
-
The contralateral side was treated with an ointment containing 10% urea as a control.
-
-
Efficacy Assessment: Clinical response was assessed by the reduction in scaling and roughness on the tazarotene-treated side compared to the control side.
-
Follow-up: Patients were followed for 3 months after the treatment period.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound, acitretin, and tazarotene are mediated through distinct molecular pathways that ultimately converge on the regulation of gene expression involved in keratinocyte proliferation and differentiation.
This compound: Retinoic Acid Metabolism Blockade
Liarozole is an imidazole derivative that acts as a potent inhibitor of the cytochrome P450 enzyme system, specifically CYP26A1. This enzyme is responsible for the 4-hydroxylation of all-trans-retinoic acid (ATRA), a key step in its catabolism. By blocking this metabolic pathway, liarozole leads to an increase in the endogenous concentrations of ATRA in tissues such as the skin. The elevated levels of ATRA then bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of genes that regulate epidermal proliferation and differentiation.
Caption: this compound inhibits CYP26A1, increasing intracellular ATRA levels.
Acitretin: Systemic Retinoid Agonism
Acitretin is a synthetic, second-generation retinoid that is administered orally. It and its active metabolite, cis-acitretin, bind to all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ) and retinoid X receptors (RXRα, RXRβ, and RXRγ). This binding activates the receptors, which then form heterodimers (RAR/RXR) and bind to RAREs in the promoter regions of target genes. This interaction directly modulates gene transcription, leading to the normalization of epidermal cell proliferation, differentiation, and cornification.
Caption: Acitretin directly binds to and activates RAR/RXR heterodimers.
Tazarotene: Topical Receptor-Selective Retinoid Action
Tazarotene is a third-generation, synthetic, topical retinoid. It is a prodrug that is rapidly hydrolyzed in the skin to its active form, tazarotenic acid. Tazarotenic acid is selective for retinoic acid receptors, with a particular affinity for RAR-β and RAR-γ. By binding to these specific RARs, it forms a heterodimer with RXRs and modulates the expression of retinoid-responsive genes. This leads to a normalization of keratinocyte differentiation and a reduction in hyperproliferation and inflammation within the localized treatment area.
References
Statistical Validation of Liarozole Fumarate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liarozole Fumarate with alternative treatments, supported by data from clinical studies. Liarozole is an oral retinoic acid metabolism blocking agent (RAMBA) that has been investigated for the treatment of various skin disorders, including congenital ichthyosis and psoriasis. Its mechanism of action involves the inhibition of cytochrome P450 enzymes, particularly CYP26, which are responsible for the breakdown of endogenous all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the bioavailability of atRA in tissues like the skin, leading to retinoid-like effects.
Comparative Efficacy of this compound
Clinical trials have evaluated the efficacy of Liarozole in treating congenital ichthyosis and psoriasis, with comparisons against placebo and the systemic retinoid acitretin.
Liarozole vs. Placebo in Lamellar Ichthyosis
A phase II/III multinational, double-blind, placebo-controlled trial (NCT00282724) assessed the efficacy and safety of oral Liarozole (75 mg and 150 mg once daily) for 12 weeks in patients with moderate to severe lamellar ichthyosis.[1][2] The primary efficacy endpoint was the response rate, defined as a decrease of at least two points in the Investigator's Global Assessment (IGA) score from baseline.[2]
While the primary endpoint for the 150 mg group versus placebo did not achieve statistical significance (P=0.056), likely due to a smaller than planned sample size, both Liarozole groups showed a higher percentage of responders compared to placebo.[1][2] Specifically, 50% of patients in the 150 mg group and 41% in the 75 mg group were responders, compared to 11% in the placebo group. Furthermore, mean IGA and scaling scores showed a decrease from baseline in both Liarozole groups compared to placebo at weeks 8 and 12.
| Treatment Group | Responder Rate (≥2-point IGA decrease) | Mean Change from Baseline in IGA Score (Week 12) | Mean Change from Baseline in Scaling Score (Week 12) |
| Liarozole 150 mg/day | 50% (14/28) | -1.5 | -1.6 |
| Liarozole 75 mg/day | 41% (11/27) | -1.3 | -1.4 |
| Placebo | 11% (1/9) | -0.3 | -0.4 |
Liarozole vs. Acitretin in Ichthyosis
A phase II/III multicentre, double-blind, randomized, active-controlled study compared the efficacy and tolerability of oral Liarozole (150 mg daily, administered as 75 mg twice daily) with the systemic retinoid acitretin (35 mg daily, administered as 10 mg in the morning and 25 mg in the evening) in 32 patients with ichthyosis over a 12-week period. The study found no statistically significant differences in efficacy between the two treatments. At the end of the treatment, 10 out of 15 patients in the Liarozole group and 13 out of 16 patients in the acitretin group were rated as at least markedly improved by the investigators.
| Treatment Group | Patients with Marked Improvement | Key Efficacy Finding |
| Liarozole 150 mg/day | 66.7% (10/15) | Equally effective as acitretin. |
| Acitretin 35 mg/day | 81.3% (13/16) | No statistically significant difference compared to Liarozole. |
Liarozole in Psoriasis (Dose-Ranging Study)
A multicentre, double-blind, placebo-controlled, dose-ranging study evaluated the efficacy of oral Liarozole at daily doses of 50 mg, 75 mg, and 150 mg for 12 weeks in patients with psoriasis vulgaris. The primary endpoint was the proportion of subjects achieving "marked improvement" or better. The 150 mg dose group showed a statistically significant improvement compared to placebo (P < 0.001).
| Treatment Group | Marked Improvement or Better | Mean PASI Score Change from Baseline |
| Liarozole 150 mg/day | 38% | -7.0 |
| Liarozole 75 mg/day | 11% | -3.0 |
| Liarozole 50 mg/day | 18% | -3.6 |
| Placebo | 6% | -0.5 |
Safety and Tolerability Profile
Across clinical trials, Liarozole was generally well-tolerated. The adverse events observed were often similar to those associated with retinoid therapy, but in the comparative study with acitretin, these effects tended to be less frequent in the Liarozole group.
Commonly Reported Adverse Events:
-
Dry oral mucosa
-
Headache
-
Itching
-
Nasopharyngitis
-
Nausea
In the lamellar ichthyosis trial, while the number of adverse events was higher in the Liarozole groups compared to placebo, the difference was not statistically significant. Most laboratory abnormalities were not considered clinically relevant. In the psoriasis study, mild elevation of triglycerides was noted in the 75 mg and 150 mg groups.
Experimental Protocols
Phase II/III Placebo-Controlled Trial in Lamellar Ichthyosis (NCT00282724)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational phase II/III trial.
-
Patient Population: Patients aged 14 years or older with a clinical diagnosis of moderate to severe lamellar ichthyosis (IGA score ≥ 3).
-
Treatment Arms:
-
Oral Liarozole 75 mg once daily for 12 weeks.
-
Oral Liarozole 150 mg once daily for 12 weeks.
-
Placebo once daily for 12 weeks.
-
-
Key Assessments:
-
Efficacy: Investigator's Global Assessment (IGA), severity scores for erythema, scaling, and pruritus.
-
Quality of Life: Dermatology Life Quality Index (DLQI) and Short Form-36 (SF-36) health survey.
-
Safety: Monitoring of adverse events, laboratory parameters, and vital signs.
-
Phase II/III Active-Controlled Trial in Ichthyosis
-
Study Design: A multicentre, double-blind, randomized, active-controlled trial.
-
Patient Population: 32 patients with a clinical diagnosis of ichthyosis.
-
Treatment Arms:
-
Oral Liarozole 75 mg twice daily (150 mg/day) for 12 weeks.
-
Oral Acitretin 10 mg in the morning and 25 mg in the evening (35 mg/day) for 12 weeks.
-
-
Key Assessments:
-
Efficacy: Investigator's overall evaluation of treatment response.
-
Tolerability and Safety: Monitoring of adverse events, particularly those related to retinoic acid.
-
Visualizing the Mechanism and Workflow
To better understand the underlying science and clinical trial process, the following diagrams have been generated.
Caption: Liarozole inhibits the CYP26 enzyme, increasing endogenous atRA levels and enhancing retinoid signaling.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of Liarozole in ichthyosis.
References
- 1. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Liarozole Fumarate
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Liarozole Fumarate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a secure work environment but also maintains compliance with federal, state, and local regulations. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Hazard Profile of Liarozole
Prior to initiating any disposal procedures, it is imperative to be fully aware of the hazard profile of Liarozole. This understanding informs the necessary safety precautions and dictates the appropriate disposal methods.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Skin Irritation | Causes skin irritation. | Handle with appropriate personal protective equipment (PPE). |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the safe disposal of unused, expired, or waste this compound in a research or drug development setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Identification and Segregation:
-
All this compound waste, including contaminated lab supplies (e.g., gloves, wipes, and empty containers), must be segregated from general laboratory waste.
-
This waste is to be considered hazardous pharmaceutical waste.
3. Waste Collection and Containment:
-
Primary Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The container must be kept closed except when actively adding waste.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the chemical name "this compound".
4. Storage:
-
Store the hazardous waste container in a secure, designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste vendor.
5. Disposal Method:
-
Incineration: The recommended method for the destruction of this compound is high-temperature incineration by a permitted hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Consult EHS: It is crucial to consult your institution's EHS department to determine the specific procedures for hazardous chemical waste disposal. They will provide guidance on approved vendors and necessary documentation.
-
Clinical Trial Materials: For materials from clinical trials, the study protocol may mandate the return of unused or expired investigational products to the sponsor. Always adhere to the sponsor's instructions for disposition and destruction.
Regulatory Compliance: The disposal of investigational drugs such as this compound must comply with regulations set forth by the Environmental Protection Agency (EPA) and may also be subject to state and local rules. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste from its generation to its final disposal.
This compound Disposal Workflow
References
Essential Safety and Handling Protocols for Liarozole Fumarate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational drugs like Liarozole Fumarate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves | To be worn when handling the substance or contaminated items. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to prevent contamination and accidental exposure.
-
Preparation : Before handling, ensure a well-ventilated area, preferably a chemical fume hood, is operational.[1] Gather all necessary equipment and weigh the required amount of this compound.
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling.[2]
-
Clean and decontaminate all work surfaces and equipment.
-
Properly label and store any remaining this compound according to storage guidelines.
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be treated as hazardous waste.
-
Containerization : Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Method : The recommended method for the destruction of this compound waste is high-temperature incineration by a licensed hazardous waste facility.
-
Institutional Guidelines : Always consult and adhere to your institution's Environmental Health and Safety (EHS) department's specific procedures for chemical waste disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
